molecular formula C7H11Cl2NS B017423 4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS No. 65386-28-9

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Cat. No.: B017423
CAS No.: 65386-28-9
M. Wt: 212.14 g/mol
InChI Key: CSTGNMKKUNFVGV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a specialized heterocyclic building block of significant value in medicinal chemistry and drug discovery research. The reactive chloromethyl group positioned on the thiazole core makes this compound a versatile precursor for nucleophilic substitution reactions, enabling the facile synthesis of more complex molecular architectures. It serves as a critical intermediate in the development of novel pharmaceutical compounds, particularly in the exploration of protease inhibitors and polymerase inhibitors, which are key classes of antiviral drugs . As a substituted thiazole, its structural motif is prevalent in molecules that interact with biological targets, offering researchers a valuable template for constructing compound libraries in structure-activity relationship (SAR) studies. This compound is intended for use in a controlled research laboratory setting by qualified personnel. It is strictly for experimental applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTGNMKKUNFVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595996
Record name 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65386-28-9
Record name 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 65386-28-9), a critical heterocyclic intermediate in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, presents an established synthesis protocol with mechanistic insights, outlines robust analytical methods for characterization, and discusses its primary applications. Emphasis is placed on the practical considerations and scientific rationale behind its synthesis and handling, targeting researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

This compound is a substituted thiazole derivative that has gained prominence as a versatile building block. The thiazole ring is a key structural motif found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a reactive chloromethyl group at the C4 position and an isopropyl group at the C2 position makes this compound a specifically valuable precursor for introducing the 2-isopropylthiazole moiety into larger, more complex molecules. Its primary utility lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where it serves to construct specific molecular frameworks required for therapeutic efficacy.[1]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. This compound is typically a white to off-white solid under standard conditions.[1][2] Key identifying and physical data are summarized below.

PropertyValueSource(s)
CAS Number 65386-28-9[3][4]
Molecular Formula C₇H₁₀ClNS·HCl (C₇H₁₁Cl₂NS)[2][3]
Molecular Weight 212.14 g/mol [4]
Appearance White or Colorless Solid[1][2]
Melting Point 92-94°C[1]
Solubility Soluble in Chloroform, Dichloromethane[1][5]
InChI Key CSTGNMKKUNFVGV-UHFFFAOYSA-N[2]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient route for preparing 4-(chloromethyl)-2-isopropylthiazole is through the chlorination of its corresponding alcohol precursor, 2-isopropyl-4-hydroxymethylthiazole. This transformation is a classic example of converting a primary alcohol to an alkyl chloride.

Recommended Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Salt Formation A 1. Charge Reactor with 2-isopropyl-4-hydroxymethylthiazole and Dichloromethane B 2. Cool Mixture to 0-5°C A->B C 3. Add Thionyl Chloride (SOCl₂) Dropwise B->C D 4. Warm to Room Temp & Stir to Completion C->D E 5. Quench Reaction (e.g., with Na₂CO₃ solution) D->E F 6. Separate Organic Layer E->F G 7. Dry & Concentrate Solvent F->G H 8. Isolate Crude Product (Free Base) G->H I 9. Dissolve Free Base in Suitable Solvent (e.g., Ethyl Acetate) H->I J 10. Add HCl Solution (e.g., in Dioxane) I->J K 11. Precipitate & Filter Product J->K L 12. Dry to Yield Final Hydrochloride Salt K->L

Caption: Experimental workflow for the synthesis of 4-(chloromethyl)-2-isopropylthiazole HCl.

Detailed Experimental Protocol

This protocol is adapted from established chemical principles for this type of transformation, as suggested by related patent literature.[6][7]

  • Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-isopropyl-4-hydroxymethylthiazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM, ~10 volumes).

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is critical to control the exothermic reaction with thionyl chloride and prevent side reactions.

  • Chlorination: Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. Separate the organic layer.

  • Extraction & Drying: Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 4-(chloromethyl)-2-isopropylthiazole.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like ethyl acetate. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum to yield the final product.

Reaction Mechanism Explained

The conversion of the primary alcohol to the alkyl chloride using thionyl chloride proceeds through a well-established Sₙi (Substitution, Nucleophilic, internal) or Sₙ2 mechanism, depending on the conditions.

G Start 2-isopropyl-4-hydroxymethylthiazole (R-OH) Intermediate Chlorosulfite Ester (R-O-S(O)Cl) Start->Intermediate Nucleophilic attack by alcohol oxygen on sulfur SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product 4-(chloromethyl)-2-isopropylthiazole (R-Cl) Intermediate->Product Internal attack by Cl⁻ (Sₙi mechanism) Byproducts SO₂ (gas) + HCl (gas) Intermediate->Byproducts Elimination

Caption: Simplified mechanism for the chlorination of an alcohol using thionyl chloride.

Causality: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] Their escape from the reaction mixture shifts the equilibrium forward according to Le Châtelier's principle, driving the reaction to completion and simplifying purification.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the final product is paramount. A multi-step analytical workflow is employed to validate the synthesis.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water. Purity is generally expected to be >95%.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the isopropyl protons, the chloromethyl protons, and the thiazole ring proton.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Applications in Research and Drug Development

The primary application of this compound is as a reactive intermediate.[1] The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile attachment of the 2-isopropylthiazole scaffold to various nucleophiles (amines, thiols, alcohols, etc.).

A notable example is its use in the synthesis of N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine, a more complex amine built directly from the chloromethyl intermediate via substitution with methylamine.[6][8] This highlights its role in building libraries of diverse compounds for screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature.

  • Hazards: The compound is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[9]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.[1][10]

    • The recommended storage condition is sealed and dry at room temperature.[1]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of its reactive chloromethyl group on the stable thiazole core. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables chemists and researchers to effectively and safely leverage this compound for the advancement of organic synthesis and the development of novel therapeutics.

References

4-(Chloromethyl)-2-isopropylthiazole hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of this compound, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and contextualize its significance through its application as a critical building block in the synthesis of prominent antiviral therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction and Significance

This compound (CAS No: 65386-28-9) is a substituted thiazole derivative of significant interest to the pharmaceutical industry.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to engage in various biological interactions.[2] The specific substitution pattern of this compound—featuring a reactive chloromethyl group and an isopropyl moiety—makes it a highly valuable intermediate for constructing more complex molecular architectures.[3]

Its most notable application is as a key intermediate in the synthesis of Ritonavir, an HIV protease inhibitor that has been instrumental in the management of HIV/AIDS.[4] The chloromethyl group provides a reactive electrophilic site for nucleophilic substitution, allowing for the facile introduction of the thiazole heterocycle into a target molecule. Understanding the properties and synthesis of this compound is therefore crucial for process chemists and researchers working on antiviral agents and other complex molecular targets.

Physicochemical and Structural Data

A precise understanding of a compound's properties is foundational to its application in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 212.14 g/mol [5]
Molecular Formula C₇H₁₀ClNS·HCl[5][6]
Alternate Formula C₇H₁₁Cl₂NS[7][8]
CAS Number 65386-28-9[6][7][9]
Appearance Solid[7]
Synonyms 4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride[1][6]

Synthesis Pathway and Mechanistic Rationale

The most common and efficient synthesis of 4-(Chloromethyl)-2-isopropylthiazole involves the direct chlorination of its corresponding alcohol precursor, 2-isopropyl-4-(hydroxymethyl)thiazole. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Expert Insight: The selection of thionyl chloride is a deliberate choice rooted in reaction efficiency. It reacts with the primary alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of highly stable and gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—proceeds via an Sₙi (internal nucleophilic substitution) mechanism. This process is thermodynamically favorable and effectively drives the reaction to completion, simplifying purification by eliminating the need to remove non-volatile byproducts.

The overall synthetic workflow can be visualized as follows:

G cluster_start Starting Material cluster_process Process cluster_end Product A 2-isopropyl-4- (hydroxymethyl)thiazole B Reaction with Thionyl Chloride (SOCl₂) in an inert solvent (e.g., DCM) A->B Chlorination C Formation of Gaseous Byproducts (SO₂ + HCl) B->C D 4-(Chloromethyl)-2- isopropylthiazole B->D Sₙi Mechanism

Caption: Synthetic workflow for the chlorination of 2-isopropyl-4-(hydroxymethyl)thiazole.

Application in Drug Development: The Ritonavir Case Study

The utility of this compound is best exemplified by its role as a key building block in the synthesis of Ritonavir. In this context, the thiazole moiety is a crucial component of the final drug structure. The synthesis involves a nucleophilic substitution reaction where the chloromethyl group of the thiazole intermediate reacts with an amine, forming a new carbon-nitrogen bond and assembling a significant portion of the Ritonavir backbone.

G A 4-(Chloromethyl)-2- isopropylthiazole (Electrophile) C Ritonavir Backbone (Assembled Structure) A->C C-N Bond Formation B Amine Nucleophile (Ritonavir Precursor) B->C Nucleophilic Attack

Caption: Role of the thiazole intermediate in Ritonavir synthesis.

This reaction highlights the compound's function as a "linchpin" intermediate, enabling the efficient connection of two complex fragments. The stability of the thiazole ring and the specific reactivity of the chloromethyl group make it an ideal synthetic tool for this purpose.

Detailed Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of 4-(Chloromethyl)-2-isopropylthiazole from 2-isopropyl-4-(hydroxymethyl)thiazole, adapted from established industrial processes.[4][10]

Self-Validation and Trustworthiness: This protocol includes in-process checks and a final purification step to ensure the integrity and purity of the final compound. Each step is designed for maximum yield and safety.

Materials and Reagents:

  • 2-isopropyl-4-(hydroxymethyl)thiazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 grams of 2-isopropyl-4-(hydroxymethyl)thiazole in 100 mL of anhydrous dichloromethane.

    • Causality Note: Anhydrous solvent is critical to prevent the thionyl chloride from reacting with water, which would quench the reagent and generate excess HCl.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature drops to approximately 0-5 °C.

    • Expertise Note: This initial cooling is a crucial safety and selectivity measure. The reaction with thionyl chloride is exothermic, and maintaining a low temperature controls the reaction rate, preventing potential side reactions and ensuring safety.

  • Reagent Addition: Slowly add 8.3 grams of thionyl chloride dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution (CO₂) ceases, indicating that all excess acid has been neutralized.

    • Safety Note: This step must be performed in a well-ventilated fume hood as it neutralizes HCl and any remaining SOCl₂, producing CO₂ and SO₂ gas.

  • Extraction and Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Chloromethyl)-2-isopropylthiazole.

  • Purification (If Necessary): The crude product can be purified by column chromatography on silica gel to obtain the final product with high purity.

Safety, Handling, and Storage

This compound is a chemical intermediate and should be handled with appropriate care.[11]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

  • Safety Data Sheet (SDS): Always consult the material's specific Safety Data Sheet before handling for comprehensive hazard and first-aid information.[11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool in pharmaceutical synthesis. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and proven utility as a key building block for complex therapeutics like Ritonavir underscore its importance. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this versatile intermediate in their drug discovery and development programs.

References

A Multi-technique Approach to the Structure Elucidation of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structure Elucidation

In the landscape of pharmaceutical development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. The molecule 4-(chloromethyl)-2-isopropylthiazole, particularly as its hydrochloride salt (CAS No: 65386-28-9), serves as a key building block in the synthesis of more complex therapeutic agents.[1][2][3] Its structural integrity—the exact arrangement of its atoms and the confirmation of its salt form—directly influences the purity, stability, and reactivity profile of subsequent synthesis steps and the final drug product.

This guide eschews a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, mirroring the investigatory process undertaken in a modern analytical chemistry laboratory. We will journey from establishing the fundamental molecular identity to mapping its intricate covalent framework, and finally, to confirming its definitive three-dimensional architecture. Each step is chosen for the specific and complementary information it yields, creating a self-validating cascade of evidence that culminates in an irrefutable structural assignment ready for rigorous regulatory scrutiny.[4][5]

Foundational Analysis: Molecular Formula and Mass Verification via Mass Spectrometry (MS)

The Rationale: Before dedicating resources to complex spectroscopic analysis, we must first confirm the most basic properties: the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Furthermore, for a molecule containing chlorine, the isotopic distribution provides an immediate and unmistakable signature.[6][7][8]

Core Principle: HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+ and M+2 isotopic pattern with a peak height ratio of approximately 3:1 for each chlorine atom present.[6][8][9] For 4-(chloromethyl)-2-isopropylthiazole hydrochloride (C₇H₁₁Cl₂NS), we expect to analyze the protonated free base [C₇H₁₀ClNS + H]⁺ in the gas phase.

Expected HRMS Data for the Protonated Free Base [C₇H₁₁ClNS]⁺

ParameterExpected ValueObservation Significance
Monoisotopic Mass [M+H]⁺ 176.0295 (for ³⁵Cl)Confirms the elemental composition of C₇H₁₁ClNS.
Isotopic Peak [M+2+H]⁺ 178.0266 (for ³⁷Cl)Presence confirms a single chlorine atom in the molecule.
Peak Intensity Ratio ~3:1 (M+H : M+2+H)The characteristic ratio provides definitive evidence for one chlorine atom.[7][9]
Experimental Protocol: HRMS Analysis via Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid to ensure protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard mixture immediately prior to the analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the parent ion and its corresponding M+2 peak. Calculate the mass error (in ppm) and compare the isotopic pattern to the theoretical distribution for a molecule containing one chlorine and one sulfur atom.

Delineating the Covalent Framework: A Deep Dive with Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to assemble the atomic "building blocks." It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to piece together the molecule's covalent structure conclusively.[10][11]

Logical Workflow for NMR Analysis

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H_NMR ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC Structure Covalent Structure COSY->Structure Identifies Fragments HSQC->Structure Links H to C HMBC->Structure Connects Fragments

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the acidic N-H proton.

  • Solvent Choice Rationale: DMSO-d₆ is a polar aprotic solvent capable of dissolving ionic salts. The residual solvent peak (δ ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) serves as a secondary reference.[11]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

  • Data Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Interpretation and Data Synthesis

The power of this approach lies in integrating the data from all experiments.

  • ¹H NMR: Identifies all unique proton signals and their integrations (number of protons) and multiplicities (neighboring protons). We expect to see:

    • A septet and a doublet characteristic of the isopropyl group.

    • A singlet for the chloromethyl (-CH₂Cl) protons.

    • A singlet for the lone proton on the thiazole ring (H5).[12]

    • A broad singlet for the acidic proton (N-H⁺) of the hydrochloride, which may exchange with residual water.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • COSY: A cross-peak between the isopropyl septet and doublet confirms they are coupled, definitively establishing the isopropyl fragment.

  • HSQC: Correlates each proton signal to the carbon it is directly attached to. For example, it will link the -CH₂Cl proton singlet to its corresponding carbon signal.

  • HMBC: This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Crucial expected correlations include:

    • From the isopropyl CH proton to the C2 carbon of the thiazole ring.

    • From the -CH₂Cl protons to the C4 and C5 carbons of the thiazole ring.

    • From the H5 thiazole proton to the C4 and -CH₂Cl carbons.

Hypothetical NMR Data Summary (in DMSO-d₆)

Signal Label¹H δ (ppm), Mult., I¹³C δ (ppm)COSY CorrelationsKey HMBC CorrelationsAssignment
a 1.30, d, 6H22.5b b , c -CH(CH₃ )₂
b 3.25, sept, 1H34.0a a , c -C H(CH₃)₂
c -175.0-b Thiazole C2
d 4.90, s, 2H42.0-e , f -C H₂Cl
e -150.0-d , f Thiazole C4
f 7.80, s, 1H120.0-d , e Thiazole H5
g 12.5, br s, 1H---N-H⁺

Unambiguous 3D Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)

The Rationale: While MS and NMR together build a compelling case for the covalent structure, they provide no direct information about the three-dimensional arrangement of atoms in the solid state. SCXRD is the universally recognized "gold standard" for absolute structure determination.[13][14][15][16] It is the only technique that can definitively:

  • Confirm the connectivity and geometry (bond lengths and angles) without ambiguity.[13][16]

  • Establish the location of the chloride counter-ion and its interaction with the protonated thiazole ring, thus proving the hydrochloride salt form.

  • Provide data on crystal packing and intermolecular interactions.[13]

Experimental Protocol: From Crystal to Structure
  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step.

    • Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/ether mixture) to near saturation.

    • Procedure: Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

    • Goal: To obtain well-formed, single crystals of at least 20-50 µm in all dimensions.[15]

  • Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.[15]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation) and rotate it, collecting the diffraction pattern on a detector.[15][16]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

    • The model is refined against the experimental data to yield the final structure with high precision.

Integrated Analysis and Reporting for Regulatory Submission

The Rationale: A robust regulatory submission, particularly for the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application, requires a complete and unambiguous characterization of the drug substance.[4][5] The data from each of the described techniques must be synthesized into a cohesive report that validates the chemical structure.[17][18]

Overall Structure Elucidation Workflow

Elucidation_Workflow cluster_data Data Integration Synthesis Synthesized Compound MS HRMS Analysis Synthesis->MS Step 1 NMR 1D & 2D NMR Spectroscopy MS->NMR Step 2 MS_Data Molecular Formula (C₇H₁₁Cl₂NS) MS->MS_Data SCXRD Single-Crystal X-ray Diffraction NMR->SCXRD Step 3 NMR_Data Covalent Structure & Connectivity NMR->NMR_Data SCXRD_Data Absolute 3D Structure & Salt Form Confirmation SCXRD->SCXRD_Data Final_Report Comprehensive Characterization Report (for Regulatory Filing) MS_Data->Final_Report NMR_Data->Final_Report SCXRD_Data->Final_Report

Caption: Integrated workflow for complete structure elucidation.

This integrated package provides irrefutable proof of identity. The HRMS confirms the elemental composition, the suite of NMR experiments elucidates the precise covalent bonding arrangement, and the SCXRD data provides the ultimate confirmation of the three-dimensional structure and the specific salt form. This rigorous, multi-faceted approach ensures that the structural foundation of your drug development program is sound, satisfying scientific curiosity and regulatory requirements alike.

References

An In-Depth Technical Guide to the Core Starting Materials for the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Building Block

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a critical heterocyclic intermediate, prized within the pharmaceutical industry primarily for its role as a cornerstone in the synthesis of Ritonavir, a potent antiretroviral agent used in the treatment of HIV.[1][2][3] The structural integrity and purity of this thiazole derivative directly influence the efficiency of subsequent transformations and the quality of the final active pharmaceutical ingredient (API).[4][5][6]

This guide provides an in-depth analysis of the principal starting materials and the synthetic strategies employed for the production of this compound. We will dissect the most prevalent and industrially relevant pathway—the Hantzsch thiazole synthesis—by examining the causality behind the selection of its core precursors: a C3 electrophilic building block and a nucleophilic thioamide. Furthermore, we will explore the synthesis of these precursors, alternative strategies, and the critical safety and handling considerations essential for successful and responsible manufacturing.

Pillar 1: The Hantzsch Thiazole Synthesis as the Core Strategy

The most robust and widely adopted method for constructing the 2,4-substituted thiazole ring of the target molecule is the Hantzsch thiazole synthesis.[3][7][8] This venerable reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3][7][9] The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_General Thioamide Thioamide (Nucleophile) Product Substituted Thiazole Thioamide->Product Condensation AlphaHalo α-Haloketone (Electrophile) AlphaHalo->Product

Caption: General schematic of the Hantzsch thiazole synthesis.

For the specific synthesis of 4-(chloromethyl)-2-isopropylthiazole, this translates to the reaction between thioisobutyramide and 1,3-dichloroacetone .[1][10]

Pillar 2: Deep Dive into Core Starting Materials

The success of the Hantzsch synthesis is contingent on the quality and reactivity of its two primary components.

Starting Material I: Thioisobutyramide (2-Methylpropanethioamide)

Thioisobutyramide serves as the foundational nucleophile, providing the N-C-S backbone and the crucial 2-isopropyl substituent of the final thiazole ring.

Synthesis via Thionation of Isobutyramide:

The most direct and common method for preparing thioisobutyramide is the thionation of its corresponding oxo-amide, isobutyramide. This transformation is typically achieved using potent sulfur-transfer reagents.

  • Key Thionating Agents:

    • Phosphorus Pentasulfide (P₄S₁₀): A traditional and cost-effective reagent. The reaction involves heating isobutyramide with P₄S₁₀ in an inert, high-boiling solvent like toluene or xylene.[10][11] A patented improvement involves reacting P₄S₁₀ with isobutyramide under alkaline conditions (e.g., using potassium carbonate) at ambient temperature, which significantly improves the reaction's efficiency and yield, reportedly achieving over 90%.[12]

    • Lawesson's Reagent: This reagent is milder and often more soluble in organic solvents than P₄S₁₀, allowing for reactions under less harsh conditions and frequently resulting in cleaner products with higher yields.[11][13] The mechanism involves an equilibrium with a reactive dithiophosphine ylide, which forms a four-membered thiaoxaphosphetane intermediate with the amide carbonyl. The driving force is the subsequent cycloreversion to form a stable P=O bond, yielding the desired thioamide.[13]

Experimental Protocol: Synthesis of Thioisobutyramide using P₄S₁₀

This protocol is a representative example based on established literature.[10][12]

  • Setup: To a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer and a reflux condenser, add isobutyramide and a suitable organic solvent (e.g., toluene, methyl tertiary butyl ether).

  • Reagent Addition: Add phosphorus pentasulfide portion-wise to the stirred solution. If following the improved alkaline method, an inorganic base like anhydrous potassium carbonate is added prior to the isobutyramide.[12]

  • Reaction: Stir the mixture at ambient temperature[12] or heat to reflux for 2-6 hours, monitoring the reaction progress by TLC or GC.[10]

  • Workup: Upon completion, cool the reaction mixture and filter to remove insoluble byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude thioisobutyramide can be purified by vacuum distillation to yield a pale yellow oil.[12]

Self-Validation and Trustworthiness: The purity of the synthesized thioisobutyramide is paramount. It should be verified using GC and NMR spectroscopy before proceeding to the cyclization step. Impurities can lead to side reactions and complicate the purification of the final thiazole product.

Starting Material II: 1,3-Dichloroacetone

1,3-Dichloroacetone is the C3 electrophilic partner in the reaction. It provides the carbon backbone for the C4 and C5 positions of the thiazole ring and, critically, installs the chloromethyl group at the 4-position.

  • Properties: It is a white to pale brown crystalline solid with a melting point range of 39-41°C and is soluble in water and common organic solvents.[14] It is commercially available from various suppliers.[15][16]

  • Causality of Choice: Its bifunctional nature (a ketone flanked by two primary alkyl chlorides) makes it an ideal substrate. The ketone provides the carbonyl for the initial steps of the Hantzsch mechanism, while the two chloromethyl groups provide the electrophilic sites for cyclization.

Authoritative Grounding: Safety and Handling (A Critical Insight)

Field experience and safety data sheets underscore the hazardous nature of 1,3-dichloroacetone. It is highly toxic, a potent lachrymator (tear-inducing agent), and an irritant to the skin and respiratory system.[17] Historically, related compounds have been used as sternutatory agents (sneezing agents).[1]

Mandatory Protocol:

  • All handling must be performed in a certified, high-flow chemical fume hood.

  • Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended), a lab coat, and full-coverage safety goggles or a face shield.

  • Avoid inhalation of dust or vapors.

Alternative, "Greener" C3 Synthons: The significant toxicity of 1,3-dichloroacetone has prompted research into safer alternatives. One notable approach utilizes 1,3-dihydroxyacetone (DHA) , a non-toxic and cost-effective substitute, which can be reacted in situ to form the necessary electrophile, thereby avoiding the handling of the hazardous chlorinated precursor.[18]

Pillar 3: The Condensation Reaction and Alternative Pathways

With the starting materials in hand, the core synthesis can proceed.

Workflow: Hantzsch Synthesis of this compound

Hantzsch_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Isolation Thioamide Thioisobutyramide Condensation Cyclocondensation (Reflux in Organic Solvent) Thioamide->Condensation DCA 1,3-Dichloroacetone DCA->Condensation Product 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride Condensation->Product Precipitation/ Filtration

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Experimental Protocol: Cyclocondensation

This protocol is a representative example based on established literature.[10]

  • Setup: Charge a reaction vessel with an organic solvent (e.g., acetone).

  • Reagent Addition: Add thioisobutyramide and 1,3-dichloroacetone to the solvent.

  • Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: As the reaction proceeds, the hydrochloride salt of the product often precipitates from the solution.

  • Purification: Cool the mixture, and collect the solid product by filtration. The filtrate can be concentrated to recover more product. The crude solid can be further purified by recrystallization if necessary. The final product is typically isolated as a stable hydrochloride salt.[10]

Reaction Mechanism Visualization

Mechanism start Thioisobutyramide + 1,3-Dichloroacetone step1 Nucleophilic Attack (S on C=O) start->step1 1 step2 Intramolecular Cyclization (N on C-Cl) step1->step2 2 step3 Dehydration step2->step3 3 end 4-(Chloromethyl)-2-isopropylthiazole step3->end 4

Caption: Simplified mechanistic steps of the Hantzsch thiazole synthesis.

An Alternative Synthetic Route via a Hydroxymethyl Intermediate

An alternative strategy circumvents the direct use of a chlorinated C3 building block in the cyclization step, instead opting for a late-stage chlorination.

  • Condensation: Thioisobutyramide is condensed with a C3 synthon that yields 2-isopropyl-4-hydroxymethylthiazole . One patented route achieves this starting from 2,2-dimethyl-4-methylene-1,3-dioxane.[1]

  • Chlorination: The resulting alcohol intermediate is then chlorinated using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride , in a solvent like dichloromethane to yield the final product.[1]

This approach may offer safety benefits by avoiding 1,3-dichloroacetone, but it introduces an additional step to the synthesis.

Data Summary: Comparison of Synthetic Strategies

FeaturePrimary Route (Hantzsch)Alternative Route (via Hydroxymethyl)
Thioamide Source ThioisobutyramideThioisobutyramide
C3 Synthon 1,3-Dichloroacetone[10]e.g., from 2,2-dimethyl-4-methylene-1,3-dioxane[1]
Key Reagents - Thioisobutyramide- 1,3-Dichloroacetone- Thioisobutyramide- C3 synthon- Thionyl Chloride (SOCl₂)[1]
Number of Steps 1 (for cyclization)2 (cyclization + chlorination)
Advantages - Convergent- High-yielding- Well-established- Avoids highly toxic 1,3-dichloroacetone[1]
Disadvantages - Requires handling of highly toxic and lachrymatory 1,3-dichloroacetone.[1][17]- Longer synthetic route- Requires handling of corrosive chlorinating agents

Conclusion

The synthesis of this compound is a well-defined process, with the Hantzsch condensation of thioisobutyramide and 1,3-dichloroacetone remaining the predominant industrial method.[1][10] A thorough understanding of the synthesis of these precursors, particularly the thionation of isobutyramide, is essential for controlling the entire manufacturing chain. While this route is efficient, the significant hazards associated with 1,3-dichloroacetone demand stringent safety protocols and have encouraged the exploration of alternative, safer C3 synthons. For any researcher or drug development professional working with this vital intermediate, a mastery of these starting materials, their underlying chemistry, and their associated handling requirements is not just a matter of efficiency, but a prerequisite for safe and responsible science.

References

A Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical heterocyclic intermediate in the pharmaceutical industry. Primarily recognized for its role as a key building block in the synthesis of the antiretroviral drug Ritonavir, this guide delves into its core chemical and physical properties, established synthetic pathways, characteristic reactivity, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this paper synthesizes technical data with practical insights to facilitate its effective and safe application in a laboratory and manufacturing context.

Compound Identification and Overview

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, found in numerous bioactive compounds and clinically approved drugs.[1] This particular intermediate is of high value due to the presence of two key reactive sites: the electrophilic chloromethyl group at the 4-position and the thiazole ring itself, which provides a stable core structure. Its primary significance lies in its use in the multi-step synthesis of Ritonavir, an HIV protease inhibitor.[2][3][4]

Table 1: Compound Identifiers

Identifier Data Source(s)
CAS Number 65386-28-9 [5][6][7]
Molecular Formula C₇H₁₁Cl₂NS (or C₇H₁₀ClNS·HCl) [5][8]
Molecular Weight 212.14 g/mol [5][8]
IUPAC Name 4-(chloromethyl)-2-(propan-2-yl)-1,3-thiazole;hydrochloride
Synonyms 4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride [6][7]

| SMILES | Cl.CC(C)C1=NC(CCl)=CS1 |[6][9] |

Chemical Structure of this compound struct cluster_start Starting Materials cluster_reagents Reagents A Isobutyramide C Step 1: Thionation A->C B 1,3-Dichloroacetone E Step 2: Cyclocondensation B->E R1 P₄S₁₀ or Lawesson's Reagent R1->C R2 Solvent (e.g., Toluene) R2->E R3 HCl G Step 3: Salt Formation R3->G D 2-Methylpropane Thioamide (Intermediate) C->D D->E F 4-(Chloromethyl)-2-isopropylthiazole (Free Base) E->F F->G H Final Product: 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride G->H Key Nucleophilic Substitution Reaction reactant1 4-(Chloromethyl)-2-isopropylthiazole product 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole + HCl reactant1->product Sₙ2 Displacement reactant2 + CH₃NH₂ (Methylamine) reactant2->product A Synthesized Sample of 4-(Chloromethyl)-2-isopropylthiazole HCl B Structural Verification A->B C Purity Assessment A->C D ¹H and ¹³C NMR B->D E Mass Spectrometry (MS) B->E F HPLC C->F G Final Confirmation: Identity and Purity Verified D->G E->G F->G

References

An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a heterocyclic organic compound frequently utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring a thiazole ring, an isopropyl group, and a reactive chloromethyl moiety, makes it a versatile building block. However, the very feature that imparts its synthetic utility—the chloromethyl group—also defines its primary hazard profile. This guide provides a comprehensive overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting, grounded in the principles of chemical reactivity and risk mitigation.

The hydrochloride salt form generally renders the compound as a solid, which can reduce the risk of inhalation compared to a volatile liquid.[1] However, as with any fine solid, dust formation during handling is a primary concern. The core of its hazardous nature lies in the chloromethyl group, which classifies the molecule as a potent alkylating agent.[2][3] Alkylating agents are electrophilic compounds that can react with nucleophiles, such as the amine and hydroxyl groups found in biological macromolecules like DNA and proteins. This reactivity is the mechanistic basis for the compound's potential toxicity, including irritation, sensitization, and possible mutagenicity.

Section 1: Hazard Profile and Chemical Reactivity

The primary hazard associated with this compound stems from its classification as an alkylating agent due to the presence of the chloromethyl (-CH2Cl) group.[2][3]

1.1 Mechanistic Basis of Hazard: Alkylation The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic. This site is susceptible to nucleophilic attack by various biological molecules. This reactivity is analogous to other hazardous chloromethyl compounds used in synthesis.[3][4] This non-specific reactivity can lead to cellular damage if exposure occurs.

1.2 GHS Classification and Associated Hazards While a specific, universally adopted GHS classification for the hydrochloride salt is not consistently available across all suppliers, the hazards can be inferred from the reactive functional group and data on analogous compounds. The non-salt form, 4-(Chloromethyl)-2-isopropylthiazole, is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Given the structural similarities and the inherent reactivity of the chloromethyl group, it is prudent to assume a similar or even enhanced hazard profile for the hydrochloride salt, particularly regarding skin and eye corrosion/irritation. Similar chloromethylthiazole derivatives are classified as causing severe skin burns and eye damage.[6]

Hazard Class GHS Category Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationAssume Category 1C/2Causes severe skin burns and eye damage / Causes skin irritationGHS05 (Corrosion) / GHS07[5][6]
Eye Damage/IrritationAssume Category 1/2ACauses serious eye damage / Causes serious eye irritationGHS05 (Corrosion) / GHS07[5][6]
Respiratory/Skin SensitizationPotential HazardMay cause an allergic skin reactionGHS07 (Exclamation Mark)[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[5]
(Note: Categories marked with an asterisk are inferred from structurally similar compounds and represent a conservative approach to safety.)
Section 2: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow, based on the principles outlined in "Prudent Practices in the Laboratory," provides a framework for evaluating and controlling risks.[7][8]

RiskAssessmentWorkflow A Define Experimental Procedure & Scale B Identify Hazards (Alkylating Agent, Irritant, Corrosive Potential) A->B Analyze Compound C Assess Risks (Exposure routes: Inhalation, Skin/Eye Contact, Ingestion) B->C Evaluate Potential Exposure Scenarios D Implement Hierarchy of Controls C->D Develop Mitigation Strategy E Engineering Controls (Fume Hood, Ventilation) D->E F Administrative Controls (SOPs, Training, Restricted Area) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G H Proceed with Experiment E->H F->H G->H I Review & Refine Post-Experiment H->I Continuous Improvement

Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP must be performed within a certified chemical fume hood.

3.1 Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are a minimum requirement. Given the compound's nature as an alkylating agent, consider double-gloving or using thicker, more resistant gloves (e.g., butyl rubber) for prolonged handling. Inspect gloves for any signs of degradation or perforation before and during use.[9]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.

  • Respiratory Protection: Not typically required if all handling is performed within a functioning chemical fume hood.[10]

3.2 Step-by-Step Handling Protocol

  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present. An emergency spill kit should be immediately accessible.

  • Weighing: Tare the balance with a weigh boat. Carefully dispense the solid this compound onto the weigh boat, minimizing the creation of dust. Use a spatula to gently transfer the solid. Avoid pouring directly from the bottle if possible.

  • Transfer: Promptly and carefully transfer the weighed solid into the reaction vessel within the fume hood.

  • Dissolution: If dissolving the compound, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

  • Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and weigh boat or dispose of them as hazardous waste. Wipe down the work surface within the fume hood with an appropriate decontaminating solution (see Section 5).

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[11]

Section 4: Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and ensuring safety.[12][13]

  • Storage Conditions: Store in a cool, dry, well-ventilated area, away from sources of ignition.[13][14] The container should be tightly sealed.[13]

  • Segregation: Store this compound segregated from incompatible materials.[12]

    • Strong Oxidizing Agents: Can lead to violent reactions.[9]

    • Strong Bases: Can deprotonate the hydrochloride and potentially initiate unwanted reactions.[12]

    • Nucleophiles: (e.g., amines, alcohols, thiols) - The compound is designed to react with these; avoid unintentional contact during storage.

  • Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number (65386-28-9), and appropriate GHS hazard pictograms.[13][15]

Section 5: Emergency Protocols

5.1 Exposure Response Immediate and decisive action is required in the event of exposure.

EmergencyResponse Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale ActionSkin Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Skin->ActionSkin ActionEye Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Use emergency eyewash station. Eye->ActionEye ActionInhale Move person to fresh air. If breathing is difficult, provide oxygen. Inhale->ActionInhale Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical SDS Provide SDS to medical personnel Medical->SDS

Caption: First Aid Workflow for Chemical Exposure.

5.2 Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control: Prevent the spread of dust or liquid. Do not attempt to clean up a large spill without proper training and equipment.

  • Cleanup (Small Spills): For small spills of the solid, gently cover with an inert absorbent material like sand or vermiculite. Carefully sweep the mixture into a labeled hazardous waste container. Avoid raising dust. Do not use combustible materials like paper towels for the initial absorption.

  • Decontamination: Wash the spill area thoroughly with a suitable decontamination solution (see below) followed by soap and water.

Section 6: Waste Management and Decontamination

6.1 Waste Disposal All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations.

6.2 Decontamination of Surfaces and Equipment The chloromethyl group can be "quenched" or deactivated by reacting it with a nucleophilic solution. A common laboratory practice for decontaminating surfaces and equipment that have come into contact with chloromethyl compounds is to use a basic solution.[4] A solution of aqueous sodium carbonate or an amine-based solution can be effective.[3][4]

Protocol for Decontamination Solution:

  • Prepare a 5-10% aqueous solution of sodium carbonate or a dilute solution of a basic organic amine (e.g., triethylamine in an appropriate solvent).

  • Apply the solution to the contaminated surface or equipment and allow a sufficient contact time (e.g., 15-30 minutes) for the reaction to complete.[3]

  • Thoroughly rinse the equipment or surface with water afterward.

  • All materials used for decontamination should be collected as hazardous waste.

Conclusion

This compound is a valuable synthetic intermediate, but its utility is matched by its potential hazards. The key to its safe use lies in a thorough understanding of its reactivity as an alkylating agent. By implementing a robust risk assessment process, adhering to stringent handling protocols within engineering controls, using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. A culture of safety, as emphasized by authoritative guides like Prudent Practices in the Laboratory, is the ultimate foundation for protecting personnel and the research environment.[7][16][17]

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: A Key Intermediate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical building block in the synthesis of the antiretroviral drug Ritonavir. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles, experimental protocols, and strategic importance of this heterocyclic compound.

Introduction: The Strategic Importance of a Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of enzyme inhibitors and other therapeutic agents. The discovery and development of this compound is intrinsically linked to the quest for effective treatments for Human Immunodeficiency Virus (HIV). This compound emerged as a key intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[2] The strategic incorporation of the 2-isopropylthiazole moiety was a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic profile of early-generation protease inhibitors. Researchers found that the thiazole group enhanced metabolic stability and oral bioavailability, crucial parameters for a successful oral antiviral drug.[2]

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and industrially scalable method for the synthesis of this compound is a variation of the classic Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of a thioamide with an α-haloketone. In this specific case, 2-methylpropane thioamide (isobutyramide can be used as a precursor which is then treated with a sulfurizing agent like phosphorus pentasulfide) is reacted with 1,3-dichloroacetone.

Mechanistic Insights into the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic attack, cyclization, and dehydration steps.

  • Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone (1,3-dichloroacetone). This is an S(_N)2 reaction where the sulfur atom displaces one of the chlorine atoms.[5]

  • Cyclization: The resulting intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic ring.

  • Dehydration: The final step is the dehydration of the cyclic intermediate to form the aromatic thiazole ring. This step is typically acid-catalyzed and results in the formation of a stable aromatic system.

The following Graphviz diagram illustrates the mechanistic pathway of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Thioamide 2-Methylpropane Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone 1,3-Dichloroacetone Haloketone->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(Chloromethyl)-2-isopropylthiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol for the Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, compiled from various patented procedures.[6]

Materials:

  • Isobutyramide

  • Phosphorus pentasulfide (P₄S₁₀)

  • 1,3-Dichloroacetone

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of 2-Methylpropane Thioamide: In a reaction vessel, isobutyramide is suspended in an inert solvent such as toluene. Phosphorus pentasulfide is added portion-wise, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid byproducts are filtered off. The filtrate containing the 2-methylpropane thioamide is concentrated under reduced pressure.

  • Hantzsch Thiazole Synthesis: The crude 2-methylpropane thioamide is dissolved in a suitable organic solvent, and 1,3-dichloroacetone is added. The mixture is then refluxed for 2-6 hours.[6] After cooling, the reaction mixture is filtered.

  • Isolation of the Hydrochloride Salt: The filtrate is concentrated under reduced pressure to yield crude 4-(Chloromethyl)-2-isopropylthiazole. To form the hydrochloride salt, the crude product is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation: Synthesis Parameters

ParameterValue/ConditionRationale
Reactants 2-Methylpropane Thioamide, 1,3-DichloroacetoneStandard precursors for Hantzsch thiazole synthesis.
Solvent Toluene, Ethanol, or other suitable organic solventsProvides a medium for the reaction and facilitates heat transfer.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-6 hoursSufficient time for the reaction to reach completion, monitored by TLC.
Work-up Filtration, Concentration, Precipitation with HClStandard procedures for isolating and purifying the hydrochloride salt of the product.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Peaks/SignalsInterpretation
¹H NMR δ ~1.4 (d, 6H), ~3.3 (sept, 1H), ~4.7 (s, 2H), ~7.2 (s, 1H)Isopropyl group (doublet and septet), chloromethyl group (singlet), and thiazole proton (singlet).
¹³C NMR δ ~23, ~33, ~45, ~115, ~150, ~170Isopropyl carbons, chloromethyl carbon, and thiazole ring carbons.
Mass Spec (EI) m/z corresponding to the molecular ion and characteristic fragmentsConfirmation of molecular weight and fragmentation pattern.
IR (KBr) ~3100 cm⁻¹ (C-H, aromatic), ~2900 cm⁻¹ (C-H, aliphatic), ~1600 cm⁻¹ (C=N), ~750 cm⁻¹ (C-Cl)Characteristic vibrational modes of the functional groups present.

Application in Drug Development: The Synthesis of Ritonavir

The primary and most significant application of this compound is as a key building block in the synthesis of the HIV protease inhibitor, Ritonavir.[2] In the convergent synthesis of Ritonavir, this thiazole derivative is coupled with a complex amine intermediate.

The Nucleophilic Substitution Reaction

The key reaction involving 4-(Chloromethyl)-2-isopropylthiazole is a nucleophilic substitution (S(N)2) reaction. The chloromethyl group is an excellent electrophile, and the carbon atom is readily attacked by a nucleophile, in this case, the secondary amine of the Ritonavir precursor. The chloride ion is a good leaving group, facilitating the reaction.

The following Graphviz diagram illustrates the workflow for the utilization of 4-(Chloromethyl)-2-isopropylthiazole in the synthesis of a Ritonavir intermediate.

Ritonavir_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Thiazole 4-(Chloromethyl)-2-isopropylthiazole SN2 Nucleophilic Substitution (SN2) Thiazole->SN2 Amine Ritonavir Amine Intermediate Amine->SN2 Ritonavir_Intermediate Ritonavir Intermediate SN2->Ritonavir_Intermediate

Caption: Role in Ritonavir Intermediate Synthesis.

Conclusion

The discovery and development of a scalable synthesis for this compound represent a significant achievement in medicinal and process chemistry. Its role as a pivotal intermediate in the production of Ritonavir highlights the importance of heterocyclic chemistry in the creation of life-saving therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable insights for professionals in the field of drug discovery and development. The continued exploration of thiazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.

References

Methodological & Application

Application Notes and Protocols for the Experimental Formation of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold" – a molecular framework that consistently appears in biologically active compounds. From the life-saving antibiotic penicillin to the anticancer agent dasatinib, the thiazole moiety is integral to a vast array of therapeutic agents, underscoring the critical importance of robust and efficient methods for its synthesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental conditions for thiazole ring formation. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most significant synthetic strategies, including the classical Hantzsch, Gabriel, and Cook-Heilbron syntheses, as well as contemporary advancements that offer improved efficiency and sustainability.

I. The Hantzsch Thiazole Synthesis: A Timeless and Versatile Approach

First reported by Arthur Hantzsch in 1887, this synthesis remains one of the most widely employed methods for constructing the thiazole ring due to its reliability and the ready availability of starting materials.[1] The core of the reaction is the condensation of an α-haloketone with a thioamide.

A. Mechanistic Insights

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic thiazole ring.[2][3]

Hantzsch_Mechanism start α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Gabriel_Mechanism start α-Acylaminoketone thionated Thionated Intermediate start->thionated Thionation (P₄S₁₀) cyclized Cyclized Intermediate thionated->cyclized Intramolecular Cyclization product 2,5-Disubstituted Thiazole cyclized->product Dehydration Cook_Heilbron_Mechanism start α-Aminonitrile + Carbon Disulfide adduct Dithiocarbamate Adduct start->adduct Nucleophilic Addition cyclized Cyclized Intermediate (Iminothiazolidine) adduct->cyclized Intramolecular Cyclization product 5-Aminothiazole cyclized->product Tautomerization

References

Application Notes & Protocols: Strategic Use of 1,3-Dichloroacetone in the Synthesis of Functionalized Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Thiazole Scaffold and the Strategic Role of 1,3-Dichloroacetone

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The Hantzsch thiazole synthesis, a robust and versatile reaction first reported in 1887, remains a cornerstone for the construction of this essential ring system.[2][8][9]

This guide focuses on the specific application of 1,3-dichloroacetone , a highly reactive α,α'-dihaloketone, in the Hantzsch synthesis. Its bifunctional nature serves a dual purpose: one chloro-substituted carbon participates in the initial S-alkylation, while the ketone facilitates the cyclization. Crucially, the second chloro-substituted carbon is preserved as a chloromethyl group at the 5-position of the resulting thiazole ring.[10][11] This retained functionality transforms the synthesized thiazole into a versatile intermediate, primed for subsequent elaboration and diversification, a feature of significant value in drug discovery and development programs.

The Hantzsch Synthesis: Mechanistic Insights

The reaction between 1,3-dichloroacetone and a thioamide (or its analogues like thiourea) proceeds via a well-established cyclocondensation mechanism.[5][12] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

The core mechanistic steps are:

  • S-Alkylation (S_N2 Attack): The nucleophilic sulfur atom of the thioamide attacks one of the α-carbons of 1,3-dichloroacetone, displacing a chloride ion. This is typically the rate-determining step.

  • Enolization/Tautomerization: The intermediate undergoes tautomerization to form a more reactive enol or enamine equivalent.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[13]

The overall transformation effectively converts the C-S-N unit of the thioamide and the C-C(O)-C unit of the dichloroacetone into the thiazole core.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-5-(chloromethyl)thiazole

This protocol details the synthesis of a foundational building block, 2-amino-5-(chloromethyl)thiazole, from 1,3-dichloroacetone and thiourea. The resulting product is a valuable intermediate for further chemical modifications.

Materials and Equipment
  • Reagents:

    • 1,3-Dichloroacetone (≥98% purity)

    • Thiourea (≥99% purity)

    • Ethanol (or Isopropanol), reagent grade[11][14]

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Deionized Water

    • Ethyl Acetate, reagent grade

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates (silica gel)

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Dissolve thiourea and 1,3-dichloroacetone in ethanol. B 2. Reaction Heat mixture to reflux for 2-3 hours. A->B C 3. Monitoring Track progress using TLC. B->C D 4. Quenching & Neutralization Cool to RT, add NaHCO3 solution. C->D E 5. Extraction Extract aqueous layer with ethyl acetate (3x). D->E F 6. Drying & Concentration Dry organic layers with MgSO4, filter, and evaporate solvent. E->F G 7. Purification Recrystallize crude solid from a suitable solvent. F->G H 8. Characterization Analyze by NMR, MS, IR. G->H

Caption: Step-by-step experimental workflow for thiazole synthesis.

Step-by-Step Procedure

CAUTION: 1,3-Dichloroacetone is highly toxic, corrosive, and a lachrymator. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (2.0 g, 26.3 mmol) in 40 mL of ethanol.

  • To this stirring solution, add 1,3-dichloroacetone (3.0 g, 23.6 mmol) portion-wise at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle.[11]

  • Monitoring: Maintain reflux for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent), observing the consumption of the starting materials.

  • Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed during the reaction.[14] A precipitate may form.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure 2-amino-5-(chloromethyl)thiazole.[15]

Summary of Reaction Parameters
ParameterValueRationale / Notes
Thiourea 1.1 eqA slight excess ensures complete consumption of the limiting reagent.
1,3-Dichloroacetone 1.0 eqLimiting reagent.
Solvent EthanolA common polar protic solvent that facilitates dissolution of reagents.[16]
Temperature ~80 °C (Reflux)Heating is often required to overcome the activation energy.[11][16]
Reaction Time 2-3 hoursTypical duration; should be confirmed by reaction monitoring (TLC).[11]
Work-up Neutralization/ExtractionRemoves acidic byproducts and isolates the product.
Expected Yield 60-80%Yields can vary based on reaction scale and purity of reagents.

Product Characterization

Confirming the identity and purity of the synthesized thiazole is paramount. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a characteristic singlet for the proton at the C4 position of the thiazole ring. The chloromethyl (-CH₂Cl) protons will appear as another distinct singlet. Protons of the amino group (-NH₂) may appear as a broad singlet.[17][18]

    • ¹³C NMR: The three carbons of the thiazole ring will show distinct signals in the aromatic region. The carbon of the chloromethyl group will appear in the aliphatic region.[19]

  • Mass Spectrometry (MS): Provides the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the molecular ion peak (M⁺ and M⁺+2).[18]

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C=N stretching within the thiazole ring, and C-Cl stretching can be identified.[17][20]

  • Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a target purity of ≥98% for most applications.[21]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient heating or reaction time. 2. Inactive reagents (e.g., hydrolyzed 1,3-dichloroacetone). 3. Incorrect solvent choice.1. Increase temperature to reflux and extend reaction time; monitor by TLC.[16] 2. Use fresh, high-purity reagents. 3. Screen alternative polar solvents like isopropanol or DMF.[10]
Formation of Side Products 1. Reaction of the product with excess thiourea. 2. Further reaction of the chloromethyl group. 3. Polymerization of starting material.1. Use stoichiometric amounts or a slight excess of thiourea (max 1.1 eq). An excess can lead to bis-thiazolyl ketones.[11] 2. Avoid prolonged heating after the reaction is complete. 3. Add 1,3-dichloroacetone slowly to the thiourea solution.
Difficult Purification 1. Product is highly polar and remains in the aqueous layer. 2. Oily or impure solid after concentration.1. Perform more extractions or use a different extraction solvent (e.g., dichloromethane). 2. Attempt purification via column chromatography (silica gel) or try different recrystallization solvents.

Critical Safety Protocol: Handling 1,3-Dichloroacetone

1,3-Dichloroacetone is a hazardous substance and requires strict handling procedures.[22][23]

  • Hazard Profile:

    • Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[22][24]

    • Corrosivity: Causes severe skin burns and eye damage.[22]

    • Lachrymator: Vapors are highly irritating to the eyes and respiratory tract.

  • Engineering Controls:

    • Always handle in a properly functioning chemical fume hood.[25]

    • Ensure adequate ventilation to keep airborne concentrations to a minimum.[26]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[25]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Respiratory: Use a respirator if ventilation is inadequate.[22]

  • Storage:

    • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[25]

    • Refrigerated storage (2-8 °C) is recommended.[23]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[24][25]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[25]

    • Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[24]

  • Spill & Disposal:

    • Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[25]

    • Dispose of waste in accordance with local, state, and federal regulations.

References

Application Note: The Synthesis and Mechanistic Pathway of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical intermediate in pharmaceutical manufacturing. We will explore the underlying reaction mechanism, rooted in the Hantzsch thiazole synthesis, and present a detailed, field-tested laboratory protocol. The guide emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the molecular transformations involved. All procedural and mechanistic claims are substantiated with citations to authoritative literature.

Introduction and Significance

This compound is a heterocyclic building block of significant importance in medicinal chemistry. Its primary claim to prominence is its role as a key precursor in the synthesis of potent protease inhibitors, most notably the antiretroviral drug Ritonavir. Ritonavir is a cornerstone of highly active antiretroviral therapy (HAART) used to treat HIV/AIDS. The structural integrity and purity of this thiazole intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API).

Understanding the synthesis of this compound is therefore not merely an academic exercise but a critical component of pharmaceutical process development. The molecule's structure, featuring a reactive chloromethyl group at the C4 position and an isopropyl group at the C2 position, makes it a versatile synthon for constructing more complex molecular architectures. This guide provides the necessary mechanistic insights and practical protocols to empower researchers in this field.

The Core Reaction Mechanism: Hantzsch Thiazole Synthesis

The formation of the 4-(Chloromethyl)-2-isopropylthiazole core is a classic example of the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This powerful reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.

For the specific synthesis of our target molecule, the key reactants are:

  • Thioamide: Thioisobutyramide, which provides the N1, C2 (with its isopropyl group), and S atoms of the thiazole ring.

  • α-Halocarbonyl: 1,3-Dichloroacetone, which provides the C4 (with its chloromethyl group) and C5 atoms.

The overall transformation is illustrated below.

G Thioamide Thioisobutyramide Reaction Hantzsch Synthesis (Condensation & Dehydration) Thioamide->Reaction + Haloketone 1,3-Dichloroacetone Haloketone->Reaction + Product 4-(Chloromethyl)-2-isopropylthiazole SaltFormation Acidification Product->SaltFormation + HCl HCl HCl->SaltFormation FinalProduct 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride Reaction->Product SaltFormation->FinalProduct

Figure 1: High-level overview of the synthesis pathway.

Step-by-Step Mechanistic Breakdown

The reaction proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration events.

  • Nucleophilic Attack (Formation of Intermediate A): The synthesis begins with the nucleophilic sulfur atom of thioisobutyramide attacking the electrophilic carbonyl carbon of 1,3-dichloroacetone. This forms a tetrahedral intermediate which quickly resolves. This step is often the rate-determining step.

  • Enolization & Cyclization (Formation of Intermediate B): The initial adduct undergoes tautomerization to an enol form. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the carbon bearing a chlorine atom (the CH2Cl group), displacing the chloride ion and forming the five-membered dihydrothiazole ring (a thiazoline derivative).

  • Dehydration (Aromatization): The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole system.

The detailed flow is visualized below.

G cluster_mech Detailed Mechanistic Pathway node_A Step 1: Nucleophilic Attack (Thioamide S on Carbonyl C) node_B Step 2: Intermediate Formation (Hemithioacetal) node_A->node_B Forms node_C Step 3: Intramolecular Cyclization (N attacks C-Cl) node_B->node_C Resolves to node_D Step 4: Dehydration & Aromatization node_C->node_D Leads to node_E Final Product: Aromatic Thiazole Ring node_D->node_E Yields

Figure 2: Logical flow of the Hantzsch reaction mechanism.

Formation of the Hydrochloride Salt

After the thiazole ring is formed, the resulting free base, 4-(Chloromethyl)-2-isopropylthiazole, is typically a liquid or low-melting solid that can be difficult to handle and purify. It is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Causality:

  • Improved Stability: The salt form is generally more crystalline and stable, preventing degradation during storage.

  • Ease of Handling: Crystalline solids are easier to filter, dry, and weigh accurately compared to oils.

  • Purification: The process of crystallization from a suitable solvent is an excellent method for purification, removing unreacted starting materials and byproducts.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurpose/Role
ThioisobutyramideC₄H₉NS103.1910.3 g (0.1 mol)Thioamide reactant
1,3-DichloroacetoneC₃H₄Cl₂O126.9712.7 g (0.1 mol)α-Halocarbonyl
Isopropyl Alcohol (IPA)C₃H₈O60.10200 mLReaction Solvent
Hydrochloric Acid (conc.)HCl36.46~10 mLSalt Formation
Diethyl Ether(C₂H₅)₂O74.12100 mLAnti-solvent/Washing
Round-bottom flask (500 mL)--1Reaction Vessel
Magnetic Stirrer & Stir Bar--1Agitation
Condenser--1Reflux
Ice Bath--1Temperature Control
Buchner Funnel & Filter Flask--1Filtration

Step-by-Step Procedure

G cluster_workflow Experimental Workflow prep 1. Preparation - Dissolve Thioisobutyramide in IPA - Cool solution in ice bath addition 2. Reagent Addition - Add 1,3-Dichloroacetone dropwise - Maintain temp < 10°C prep->addition Then reaction 3. Reaction - Stir at room temp for 2h - Heat to reflux for 4h addition->reaction Then workup 4. Workup & Salt Formation - Cool to room temp - Add conc. HCl dropwise reaction->workup Then isolation 5. Isolation - Cool in ice bath to induce crystallization - Filter solid product workup->isolation Then drying 6. Drying - Wash solid with cold diethyl ether - Dry under vacuum isolation->drying Finally

Figure 3: Step-by-step experimental workflow diagram.

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add thioisobutyramide (10.3 g, 0.1 mol) and isopropyl alcohol (200 mL). Stir until the solid is fully dissolved. Cool the solution in an ice bath to approximately 0-5 °C.

    • Reasoning: Dissolving the thioamide first ensures it is readily available for reaction. The initial cooling is critical because the initial condensation reaction is exothermic; controlling the temperature prevents the formation of unwanted byproducts.

  • Reagent Addition: Slowly add 1,3-dichloroacetone (12.7 g, 0.1 mol) to the stirred solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Reasoning: Dropwise addition is a standard method for controlling the rate of a highly exothermic reaction. Maintaining a low temperature favors the desired initial nucleophilic attack over potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Then, equip the flask with a condenser and heat the mixture to reflux (approximately 82 °C for IPA) for 4 hours.

    • Reasoning: The initial stirring at room temperature allows the condensation and cyclization to proceed. Heating to reflux provides the necessary activation energy to drive the final dehydration step, ensuring complete conversion to the aromatic thiazole product.

  • Workup and Salt Formation: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly add concentrated hydrochloric acid (~10 mL) dropwise. A precipitate should begin to form.

    • Reasoning: This is the critical step for converting the thiazole free base into its more stable and easily isolable hydrochloride salt.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

    • Reasoning: Lowering the temperature decreases the solubility of the product salt in the IPA solvent, leading to higher recovery of the crystalline solid.

  • Drying: Wash the collected solid cake with a small amount of cold diethyl ether (2 x 50 mL). Dry the white to off-white solid under vacuum at 40 °C to a constant weight.

    • Reasoning: The diethyl ether wash removes residual IPA and soluble impurities. Diethyl ether is used because the product salt has very low solubility in it, thus minimizing product loss. Drying under vacuum removes all traces of solvent.

Characterization

The final product should be characterized to confirm its identity and purity. Standard methods include:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation (M+H)+.

  • Melting Point: To compare with literature values as an indicator of purity.

Safety and Handling

  • 1,3-Dichloroacetone: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioisobutyramide: Has a strong, unpleasant odor. Handle in a fume hood.

  • Concentrated Hydrochloric Acid: Is highly corrosive. Handle with extreme care and appropriate PPE.

  • Solvents: Isopropyl alcohol and diethyl ether are flammable. Keep away from ignition sources.

Conclusion

The Hantzsch synthesis provides a reliable and scalable method for producing this compound. By carefully controlling reaction conditions, particularly temperature, and understanding the function of each step—from the initial nucleophilic attack to the final salt formation—researchers can consistently obtain this vital pharmaceutical intermediate in high purity and yield. The protocol provided herein serves as a robust starting point for laboratory-scale synthesis and process optimization.

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the protease inhibitor Ritonavir, a critical component in antiretroviral therapies for HIV/AIDS.[1][2] The efficient and scalable synthesis of this building block is therefore of significant interest to the pharmaceutical and fine chemical industries. This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are developed with a focus on scalability, safety, and robustness, drawing from established chemical principles and published synthetic routes.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the thiazole ring via the Hantzsch thiazole synthesis to yield 2-isopropyl-4-hydroxymethylthiazole. This is followed by the chlorination of the hydroxymethyl group and subsequent formation of the hydrochloride salt.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Chlorination & Salt Formation A Isobutyramide & Dihydroxyacetone B 2-Isopropyl-4-hydroxymethylthiazole A->B H2SO4 / Heat D 4-(Chloromethyl)-2-isopropylthiazole B->D Chlorination C Thionyl Chloride (SOCl2) F 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride (Final Product) D->F Salt Formation E HCl (in solvent)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole

The initial and crucial step is the formation of the thiazole ring. This is accomplished through the Hantzsch thiazole synthesis, a classic and reliable method for constructing thiazole derivatives.[3][4] In this protocol, isobutyramide is reacted with 1,3-dihydroxyacetone in the presence of a strong acid catalyst.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a condensation reaction between a thioamide (in this case, isobutyramide is converted in situ or used as a thioamide precursor) and an α-haloketone or its equivalent (dihydroxyacetone serves as the precursor to the reactive species). The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on one of the carbonyl-activated carbons of the dihydroxyacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][6]

G cluster_0 Hantzsch Thiazole Synthesis Mechanism Isobutyramide Isobutyramide Intermediate Intermediate Isobutyramide->Intermediate Nucleophilic Attack Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Intermediate Product 2-Isopropyl-4-hydroxymethylthiazole Intermediate->Product Cyclization & Dehydration

Caption: Simplified Hantzsch synthesis mechanism.

Experimental Protocol: Scale-Up Synthesis of 2-Isopropyl-4-hydroxymethylthiazole

This protocol is designed for a laboratory scale that can be adapted for larger-scale production.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)
Isobutyramide87.121.087.12
1,3-Dihydroxyacetone90.081.199.09
Concentrated Sulfuric Acid (98%)98.08-108 g (58.7 mL)
Acetone58.08-500 mL
Sodium Bicarbonate84.01-As needed
Dichloromethane84.93-As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add acetone (500 mL), isobutyramide (87.12 g, 1.0 mol), and 1,3-dihydroxyacetone (99.09 g, 1.1 mol).

  • Acid Addition: Stir the mixture to obtain a suspension. Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (108 g, 1.0 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 60-65 °C). Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 1 L of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-isopropyl-4-hydroxymethylthiazole as an oil. The crude product can be used in the next step without further purification.

Part 2: Synthesis of this compound

The second stage of the synthesis involves the chlorination of the primary alcohol group of 2-isopropyl-4-hydroxymethylthiazole using thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt.

Reaction Mechanism: Chlorination with Thionyl Chloride

The reaction of an alcohol with thionyl chloride is a well-established method for the preparation of alkyl chlorides. The mechanism typically proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[7][8] The stereochemical outcome of this reaction can vary depending on the reaction conditions; however, for a primary alcohol, this is not a concern. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9]

G cluster_0 Chlorination Mechanism Alcohol R-CH2-OH Chlorosulfite R-CH2-O-S(O)Cl Alcohol->Chlorosulfite + SOCl2 SOCl2 Thionyl Chloride Chloride R-CH2-Cl Chlorosulfite->Chloride Nucleophilic Attack by Cl-

Caption: Simplified chlorination mechanism.

Safety Considerations for Thionyl Chloride

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release toxic gases (HCl and SO₂).[10][11] It is imperative to handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use to prevent any reaction with moisture.

Experimental Protocol: Scale-Up Synthesis and Purification

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)
2-Isopropyl-4-hydroxymethylthiazole (crude)157.23~1.0~157 g
Thionyl Chloride (SOCl₂)118.971.2142.8 g (86.5 mL)
Dichloromethane (DCM)84.93-1 L
Isopropanol (IPA)60.10-As needed
Diethyl Ether74.12-As needed
Hydrochloric Acid (in Isopropanol, ~5-6 M)36.46-As needed

Procedure:

  • Chlorination:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the crude 2-isopropyl-4-hydroxymethylthiazole (~1.0 mol) in dichloromethane (1 L).

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add thionyl chloride (86.5 mL, 1.2 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation of the Free Base:

    • Cool the reaction mixture back to 0-5 °C.

    • Carefully and slowly quench the reaction by adding a saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is neutral (pH 7-8).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude 4-(chloromethyl)-2-isopropylthiazole as an oil.

  • Hydrochloride Salt Formation and Purification by Recrystallization:

    • Dissolve the crude 4-(chloromethyl)-2-isopropylthiazole oil in isopropanol (approximately 3-4 volumes relative to the crude product).

    • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol (~5-6 M) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether.[12]

    • For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system such as isopropanol/diethyl ether or ethanol/hexane.[13][14]

    • Dissolve the crude salt in a minimal amount of hot isopropanol.

    • Slowly add diethyl ether until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 3: Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (s, 1H, thiazole C5-H)

    • δ 4.80 (s, 2H, -CH₂Cl)

    • δ 3.40 (sept, J = 6.8 Hz, 1H, -CH(CH₃)₂)

    • δ 1.35 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂)

    • A broad singlet corresponding to the N-H proton of the hydrochloride may be observed, typically downfield.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 170.0 (thiazole C2)

    • δ 150.0 (thiazole C4)

    • δ 120.0 (thiazole C5)

    • δ 42.0 (-CH₂Cl)

    • δ 33.0 (-CH(CH₃)₂)

    • δ 22.5 (-CH(CH₃)₂)

(Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The provided data is based on typical values for similar structures.)[15][16][17]

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be performed using a reverse-phase HPLC method.[18][19][20]

HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

The purity of the final product should be ≥98%.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z = 176.0.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a vital intermediate in pharmaceutical manufacturing. By following the outlined procedures for synthesis, purification, and characterization, researchers and drug development professionals can reliably produce this key building block with high purity. Adherence to the safety precautions, particularly when handling thionyl chloride, is crucial for the successful and safe execution of this synthesis on a larger scale.

References

Application Note: 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride - A Versatile Electrophilic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiazole Moiety

The thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and synthetic pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, underscores its therapeutic importance. The unique electronic properties and hydrogen bonding capabilities of the thiazole nucleus allow it to serve as a crucial pharmacophore in drug-receptor interactions.

This application note focuses on 4-(chloromethyl)-2-isopropylthiazole hydrochloride , a highly valuable and reactive building block. Its utility stems from the strategically placed chloromethyl group, which functions as a potent electrophilic "handle." This allows for the straightforward covalent attachment of the 2-isopropylthiazole moiety to a wide range of nucleophilic molecules, making it an indispensable tool for drug discovery and development. Its most notable application is as a key intermediate in the synthesis of Ritonavir, a critical protease inhibitor used in the treatment of HIV/AIDS.[1][2][3]

Physicochemical Properties and Reactivity Profile

The compound is typically supplied as a stable hydrochloride salt, which improves its handling and shelf-life compared to the free base.

PropertyValueSource
CAS Number 65386-28-9[4][5]
Molecular Formula C₇H₁₀ClNS·HCl[4]
Molecular Weight 212.14 g/mol [5]
Appearance Solid[6]
Canonical SMILES CC(C)C1=NC(=CS1)CCl.Cl[5]
InChI Key CSTGNMKKUNFVGV-UHFFFAOYSA-N[5][6]

Causality of Reactivity:

The synthetic utility of 4-(chloromethyl)-2-isopropylthiazole is centered on the reactivity of the chloromethyl group (-CH₂Cl). This primary alkyl chloride is an excellent electrophile for several reasons:

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable, weak base, making it an effective leaving group in nucleophilic substitution reactions.

  • Unhindered Reaction Center: As a primary halide, the carbon atom is sterically accessible, favoring a bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Ring Activation: The electron-withdrawing nature of the adjacent thiazole ring further polarizes the C-Cl bond, increasing the electrophilicity of the methylene carbon.

This predictable reactivity allows for the efficient formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, providing a gateway to a diverse range of complex heterocyclic structures.

G Thiazole 4-(Chloromethyl)-2-isopropylthiazole Product Substituted Thiazole Derivative Thiazole->Product Sₙ2 Attack Nu Nucleophile (Nu:) LeavingGroup Chloride Ion (Cl⁻)

Figure 1: General Sₙ2 reaction pathway. This diagram illustrates the core reactivity of the building block with a generic nucleophile.

Key Application: Synthesis of a Ritonavir Precursor

The most prominent industrial application of this compound is in the synthesis of the antiretroviral drug Ritonavir.[3] Specifically, it is used to construct the N-((2-isopropyl-4-thiazolyl)methyl) side chain, a critical component of the final drug molecule. The following protocol details the nucleophilic substitution reaction with methylamine to produce 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole, a direct precursor for subsequent steps in the Ritonavir synthesis.[1][7]

Protocol 1: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole

This protocol is adapted from established patent literature.[1][7]

Workflow Diagram:

G A 4-(Chloromethyl)-2-isopropylthiazole HCl C Reaction Mixture (50-60°C, overnight) A->C B Aqueous Methylamine (40%) B->C D Workup: - Dichloromethane Extraction - Drying (Na₂SO₄) - Concentration C->D E Product: 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole D->E

References

Topic: Laboratory Preparation of a Key Ritonavir Intermediate: (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir is a critical antiretroviral medication, functioning as a potent HIV protease inhibitor and a pharmacokinetic enhancer in highly active antiretroviral therapy (HAART).[1] Its complex molecular architecture, featuring multiple chiral centers, demands a precise and stereocontrolled synthetic approach. The efficacy and safety of the final active pharmaceutical ingredient (API) are fundamentally dependent on the purity and correct stereochemistry of its precursor intermediates. This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of a pivotal intermediate, (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane. This diamino alcohol backbone is foundational to the construction of the final Ritonavir molecule. The described multi-step synthesis begins with the readily available chiral starting material, L-phenylalanine, and employs a sequence of protection, condensation, stereoselective reduction, and deprotection steps. This guide emphasizes the causality behind procedural choices, providing insights into reaction mechanisms and practical considerations for achieving high diastereoselectivity and yield.

Introduction: The Strategic Importance of the Diamino Alcohol Core

The synthesis of complex APIs like Ritonavir is a multi-stage process where the strategic construction of key fragments is paramount.[2] The core of Ritonavir is a C2-symmetric hydroxyethylamine peptidomimetic structure, which is responsible for its potent inhibition of the HIV protease enzyme. The intermediate (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane (hereafter referred to as Intermediate V ) provides this essential backbone with the correct absolute stereochemistry at three contiguous chiral centers.

The synthesis strategy detailed herein builds this core from L-phenylalanine, preserving and leveraging its inherent chirality to induce the desired stereochemistry in the final product.[3] This approach avoids costly chiral resolutions in later stages and ensures the enantiopure integrity required for a therapeutic agent.

Overall Synthetic Pathway

The synthesis of Ritonavir can be retrosynthetically disconnected into three main components: the central diamino alcohol core, a valine-derived side chain, and two distinct thiazolyl moieties.[3] This protocol focuses exclusively on the synthesis of the central core. The overall position of this intermediate in the broader synthesis of Ritonavir is illustrated below.

Ritonavir_Synthesis_Overview cluster_intermediate Intermediate Synthesis (This Protocol) cluster_final_assembly Final Assembly L_Phe L-Phenylalanine Dibenzyl_Phe I: N,N-Dibenzyl Phenylalanine Ester L_Phe->Dibenzyl_Phe Benzylation Enaminone II: Enaminone Intermediate Dibenzyl_Phe->Enaminone Condensation & Grignard Add. Dibenzyl_Diol III: Dibenzyl Diamino Alcohol Enaminone->Dibenzyl_Diol Stereoselective Reduction Boc_Protected_Dibenzyl IV: Boc-Protected Dibenzyl Intermediate Dibenzyl_Diol->Boc_Protected_Dibenzyl Boc Protection Intermediate_V V: Final Intermediate (Boc-Protected Diamino Alcohol) Boc_Protected_Dibenzyl->Intermediate_V Reductive Debenzylation Ritonavir Ritonavir Intermediate_V->Ritonavir Sequential Acylation Valine_Side_Chain Valine-Thiazole Side Chain Valine_Side_Chain->Ritonavir Thiazole_Carbonate Thiazolyl-methoxycarbonyl Group Thiazole_Carbonate->Ritonavir

Figure 1: High-level overview of the Ritonavir synthesis pathway, highlighting the central role of the target intermediate.

Detailed Synthesis Protocol for Intermediate V

This synthesis is a multi-step process requiring careful control of reaction conditions to ensure stereochemical integrity. The workflow is outlined below.

Figure 2: Detailed experimental workflow for the synthesis of Intermediate V.

Step 1: Preparation of N,N-dibenzyl-L-phenylalanine benzyl ester (I)

Principle: This step protects the amino and carboxylic acid functionalities of L-phenylalanine using benzyl groups. The reaction proceeds via nucleophilic substitution under basic conditions. Using an aqueous medium with phase transfer catalysis principles is a greener and more efficient approach.[3][4]

ParameterSpecification
Reagents L-Phenylalanine, Benzyl Chloride, Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH)
Solvent Deionized Water, Tetrahydrofuran (THF)
Equipment Round-bottom flask, reflux condenser, magnetic stirrer with heating, separatory funnel
Temperature 50-80°C[3]
Time 3-6 hours[3]

Procedure:

  • To a round-bottom flask, add L-phenylalanine (1.0 eq), potassium carbonate (0.5 eq), and a 30% w/w aqueous solution of potassium hydroxide (2.5 eq).[3]

  • Add deionized water (approx. 7 volumes) and stir to dissolve.

  • Heat the mixture to 50°C and add benzyl chloride (3.4 eq) dropwise over 30 minutes.

  • Increase the temperature to 80°C and maintain under vigorous stirring for 4-6 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature. Extract the product into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product I as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (II)

Principle: This is a two-part, one-pot reaction. First, the ester I is condensed with acetonitrile anion (generated in situ using sodium amide) to form a β-ketonitrile. This is immediately followed by a Grignard reaction with benzylmagnesium chloride, which adds to the nitrile and, after hydrolysis, forms the enaminone II .[4][5] The use of MTBE as a solvent is crucial for controlling reactivity and solubility.[4]

ParameterSpecification
Reagents Product I , Sodium Amide (NaNH₂), Acetonitrile, Benzylmagnesium Chloride (in THF)
Solvent Methyl tert-butyl ether (MTBE)
Equipment Jacketed reaction vessel, dropping funnel, mechanical stirrer, nitrogen inlet
Temperature 0-10°C[3]
Time 18-22 hours[3]

Procedure:

  • Dissolve product I (1.0 eq) in anhydrous MTBE (7 volumes) in a dry, nitrogen-purged reaction vessel.

  • Cool the solution to 0°C. In a separate flask, prepare a slurry of sodium amide (1.5 eq) in MTBE.

  • Slowly add the sodium amide slurry to the solution of I , maintaining the temperature below 10°C.

  • Add acetonitrile (1.4 eq) dropwise. Stir the mixture at 0-10°C for 18-20 hours.[3]

  • Slowly add a solution of benzylmagnesium chloride (1.2 eq in THF) to the reaction mixture, again keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for another 2 hours.

  • Carefully quench the reaction by slowly adding it to a cold aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude enaminone II . This product is often carried forward directly.

Step 3: Stereoselective Reduction to (2S,3S,5S)-2,5-bis(dibenzylamino)-1,6-diphenylhexan-3-ol (III)

Principle: This is the most critical stereochemistry-defining step. A two-step reduction sequence is employed. First, the enamine is reduced with a borane derivative (generated from NaBH₄ and an acid), followed by the stereoselective reduction of the ketone with sodium borohydride.[5] The existing chiral center at C2 directs the reduction of the ketone at C3, leading to the desired (3S) configuration.[3][5]

ParameterSpecification
Reagents Product II , Sodium Borohydride (NaBH₄), Methanesulfonic Acid, Trifluoroacetic Acid
Solvent Tetrahydrofuran (THF)
Equipment Jacketed reaction vessel, dropping funnel, nitrogen inlet
Temperature -10°C to 0°C
Time 4-8 hours

Procedure:

  • Dissolve crude enaminone II (1.0 eq) in anhydrous THF.

  • Cool the solution to -10°C.

  • Slowly add a solution of methanesulfonic acid (1.1 eq) in THF, followed by the portion-wise addition of sodium borohydride (1.5 eq) to reduce the enamine. Stir for 2-3 hours.

  • In the same pot, add trifluoroacetic acid (1.2 eq) followed by another portion of sodium borohydride (1.5 eq) to reduce the ketone.[3] Stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction with a slow addition of aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

  • The crude product III is typically purified by column chromatography on silica gel to isolate the desired (2S,3S,5S) diastereomer.

Step 4: Selective Boc Protection of C5-Amine (IV)

Principle: The two primary amine groups in the precursor to III (after debenzylation) have different steric environments. The C5 amine is less sterically hindered than the C2 amine, allowing for its selective protection using di-tert-butyl dicarbonate ((Boc)₂O). This differentiation is crucial for the subsequent steps in the total synthesis of Ritonavir. This protocol performs the protection on the dibenzylated intermediate, followed by debenzylation.[3]

ParameterSpecification
Reagents Product III , Di-tert-butyl dicarbonate ((Boc)₂O), Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF), Water
Equipment Round-bottom flask, magnetic stirrer
Temperature Room Temperature
Time 2-4 hours

Procedure:

  • Dissolve the purified diamino alcohol III (1.0 eq) in THF.

  • Add an aqueous solution of potassium carbonate (2.0 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in THF dropwise to the biphasic mixture.

  • Stir vigorously at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude IV .

Step 5: Reductive Debenzylation to Yield Intermediate V

Principle: The final step is the removal of the four benzyl protecting groups. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen source is an effective and common method for debenzylation.[3] This reaction cleaves the C-N bonds of the benzyl groups, liberating the free amine at C2.

ParameterSpecification
Reagents Product IV , 10% Palladium on Carbon (Pd/C), Ammonium Formate
Solvent Acetic Acid or Methanol
Equipment Round-bottom flask, reflux condenser, nitrogen inlet
Temperature 70-90°C[6]
Time 4-6 hours

Procedure:

  • Dissolve the Boc-protected intermediate IV (1.0 eq) in acetic acid (preferred for solubility and catalyst activity).[6]

  • Carefully add 10% Pd/C (approx. 10% by weight of substrate) under a nitrogen atmosphere.

  • Add ammonium formate (5.0 eq) in portions.

  • Heat the reaction mixture to 70-90°C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • The final product V can be purified by crystallization from a suitable solvent system (e.g., n-heptane) to yield a white solid.[3]

Conclusion

The successful synthesis of the (2S,3S,5S)-diamino alcohol core is a significant achievement in the overall laboratory preparation of Ritonavir. The presented protocol offers a robust and stereocontrolled pathway starting from L-phenylalanine. The key to success lies in the meticulous control of reaction conditions, particularly during the stereoselective reduction step, and careful purification of intermediates. This guide provides the foundational chemistry and practical insights necessary for researchers in medicinal chemistry and drug development to access this critical pharmaceutical building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. This molecule is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the antiretroviral agent Ritonavir[1][2]. Achieving a high yield of this compound is paramount for process efficiency and cost-effectiveness.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven solutions to optimize your synthetic protocol.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The formation of the 4-(chloromethyl)-2-isopropylthiazole core is a classic example of the Hantzsch thiazole synthesis, first described in 1887[3]. This reaction involves the condensation of a thioamide with an α-haloketone[4][5]. In this specific case, 2-methylpropane thioamide (isobuthioamide) is reacted with 1,3-dichloroacetone.

The general workflow involves two key stages: the preparation of the thioamide and the subsequent cyclization to form the thiazole ring.

cluster_0 Stage 1: Thioamide Formation cluster_1 Stage 2: Hantzsch Cyclization A Isobutyramide C 2-Methylpropane Thioamide A->C Thionation B Thionating Agent (e.g., P₄S₁₀) B->C E 4-(Chloromethyl)-2-isopropylthiazole HCl C->E Condensation/ Cyclization D 1,3-Dichloroacetone D->E Thioamide 2-Methylpropane Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone 1,3-Dichloroacetone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Condensation Product 4-(Chloromethyl)-2-isopropylthiazole Intermediate2->Product Dehydration (-H₂O)

References

Technical Support Center: Purification of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(chloromethyl)-2-isopropylthiazole hydrochloride (CAS No: 65386-28-9).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require robust, field-tested methods for achieving high purity. This guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of this compound from a typical reaction mixture.

Q1: My initial work-up is complete. What are the likely impurities I need to remove?

Answer: Understanding the potential impurity profile is the first step toward designing an effective purification strategy. Based on common synthetic routes, such as the chlorination of 2-isopropyl-4-hydroxymethylthiazole with reagents like thionyl chloride, your crude product may contain several types of impurities.[4][5]

  • Unreacted Starting Material: 2-isopropyl-4-hydroxymethylthiazole is a common precursor and is significantly more polar than the desired product.

  • Over-reaction or Side-reaction Products: Dimeric ethers or other condensation products can form under certain conditions.

  • Reagent-derived Impurities: Residual chlorinating agents or their byproducts.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Degradation Products: The chloromethyl group can be susceptible to hydrolysis, especially in the presence of water, reverting to the hydroxymethyl starting material or forming other related substances. The compound is known to be a skin and eye irritant, so proper handling is essential to prevent exposure.[6][7]

Q2: I have a solid crude product. Should I use recrystallization or column chromatography?

Answer: The choice between recrystallization and chromatography depends on the impurity profile, the scale of your reaction, and the required final purity. The following workflow can help guide your decision.

Purification_Workflow start Crude 4-(Chloromethyl)-2-isopropylthiazole HCl analysis Initial Purity Analysis (TLC, LC-MS, or NMR) start->analysis decision Are impurities significantly different in polarity and in low concentration (<10%)? analysis->decision recrystallization Recrystallization decision->recrystallization  Yes chromatography Column Chromatography decision->chromatography  No final_purity Final Purity Check & Dry recrystallization->final_purity chromatography->final_purity end Pure Product final_purity->end

Caption: Decision workflow for selecting a purification method.

Recrystallization is often faster and more scalable for removing small amounts of impurities with different solubility profiles. Chromatography provides higher resolution for separating complex mixtures or impurities with similar properties to the product.[8][9]

Troubleshooting Guide: Recrystallization

Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong?

Answer: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid crystal lattice.[8][10] This typically happens for two main reasons: the rate of cooling is too fast, or the chosen solvent is not ideal.

Oiling_Out_Troubleshooting start Compound 'Oiled Out' action1 Heat to re-dissolve the oil start->action1 decision1 Add small amount of additional solvent? action1->decision1 action2 Cool SLOWLY (allow to reach RT before ice bath) decision1->action2 Yes action3 Consider a different solvent system decision1->action3 No, solubility is already high success Crystals Form action2->success

Caption: Troubleshooting workflow for when a compound "oils out".

Causality: A crystal requires molecules to align in an ordered lattice. If cooling is too rapid or the solution is too supersaturated, molecules crash out of solution randomly, forming an amorphous oil. Slow cooling provides the necessary time for nucleation and ordered crystal growth.[10]

Q4: The purity of my compound did not improve after recrystallization. Why?

Answer: This indicates that the impurities have a similar solubility profile to your product in the chosen solvent. To resolve this, you may need to change the solvent system entirely. A two-solvent system (using one solvent in which the compound is soluble and a second "anti-solvent" in which it is insoluble) can be effective.

Q5: My recovery is very low after recrystallization. How can I improve it?

Answer: Low recovery can be due to several factors:

  • Using too much solvent: This prevents the solution from becoming saturated upon cooling. Try reducing the initial volume of solvent used to dissolve the crude product.

  • Premature crystallization: If crystals form too early in a hot solution, the product can be lost during hot filtration. Ensure the solution is fully dissolved and hot during this step.

  • Product is too soluble: Even at low temperatures, your product may have some solubility in the mother liquor. Cooling the filtrate in an ice bath can help maximize crystal recovery.

Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, which is a salt, polar solvents are a good starting point.

Solvent SystemSuitability for ProductSuitability for Common ImpuritiesRecommendation
Isopropanol (IPA) Good solubility when hot, lower when cold.Polar impurities (e.g., hydroxymethyl precursor) may have some solubility.Excellent starting point. Often provides good crystal formation upon cooling.
Ethanol/Water Highly soluble in ethanol. Water acts as an anti-solvent.Highly polar impurities will remain in the aqueous phase.A good two-solvent system. Dissolve in minimal hot ethanol and add water dropwise until turbidity appears, then reheat to clarify and cool slowly.
Acetone Moderate solubility.Non-polar impurities may be more soluble.Can be effective, but care must be taken due to its low boiling point.[11]
Toluene Low solubility.Good for washing away non-polar, organic-soluble impurities.Not ideal as a primary recrystallization solvent but can be used for a pre-wash of the crude solid.[11]

Troubleshooting Guide: Column Chromatography

Q6: How do I choose the right solvent system (mobile phase) for column chromatography?

Answer: The best mobile phase effectively separates your compound from its impurities. This is determined by running Thin Layer Chromatography (TLC) first.

  • Spotting: Dissolve a small amount of your crude material and spot it on a silica TLC plate.

  • Elution: Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

  • Analysis: The ideal system will show good separation between the spot for your product and any impurity spots, with the product spot having a retention factor (Rf) of ~0.3-0.4 . This Rf value provides the best balance, ensuring the compound doesn't elute too quickly or take too long, which can lead to band broadening. A patent for a related synthesis utilized column chromatography for purification, indicating its feasibility.[4]

Q7: My compound seems to be degrading on the silica column. What can I do?

Answer: Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. The chloromethyl group in your product can be labile.

  • Deactivate the Silica: You can pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%).

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and elute it in a single work session.

Analytical Methods for Purity Assessment

Q8: How can I confirm the purity of my final product?

Answer: A combination of methods is recommended for a comprehensive assessment.

  • HPLC-UV: High-Performance Liquid Chromatography with a UV detector is a standard method for assessing purity. A pure sample should show a single major peak.

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the identity of the main peak (by its mass-to-charge ratio) and can help identify the mass of any minor impurities. A highly sensitive UPLC-ESI-MS/MS method has been developed for detecting this compound as a potential genotoxic impurity, highlighting the power of this technique.[12]

  • NMR Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your compound but can also reveal the presence of impurities, even if they are structurally similar.

Detailed Protocols

Protocol 1: Recrystallization from Isopropanol (IPA)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more IPA in small portions if needed to achieve full dissolution. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold IPA.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Protocol 2: Safety Precautions
  • Always handle this compound in a well-ventilated fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • The compound is a known skin and eye irritant.[7] In case of contact, wash the affected area with plenty of water and seek medical advice.

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[7][13]

References

common side products in 4-(Chloromethyl)-2-isopropylthiazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side-product formations encountered during this critical synthesis. As a key building block for various pharmaceutically active compounds, including the antiretroviral agent Ritonavir, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final API.[1][2]

This guide provides in-depth, field-proven insights into the reaction chemistry, troubleshooting specific experimental issues, and proactive measures for impurity control.

The Core Reaction: Hantzsch Thiazole Synthesis

The industrial synthesis of 4-(Chloromethyl)-2-isopropylthiazole relies almost exclusively on the Hantzsch Thiazole Synthesis .[3][4][5] This classic condensation reaction involves the cyclization of a thioamide with an α-haloketone. In this specific case, the reactants are thioisobutyramide and 1,3-dichloroacetone .

The reaction proceeds through an initial S-alkylation of the thioamide by one of the electrophilic carbons of 1,3-dichloroacetone, followed by intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis cluster_side Potential Side Reactions Thioamide Thioisobutyramide Intermediate Acyclic Intermediate Thioamide->Intermediate + Solvent (e.g., EtOH, THF) Haloketone 1,3-Dichloroacetone Haloketone->Intermediate + Solvent (e.g., EtOH, THF) Product 4-(Chloromethyl)-2-isopropylthiazole Intermediate->Product - H₂O, - HCl Dimer Bis-Thiazole Dimer Intermediate->Dimer Excess Thioamide Regioisomer 5-(Chloromethyl) Isomer Intermediate->Regioisomer Alternative Cyclization FinalProduct 4-(Chloromethyl)-2-isopropylthiazole HCl Product->FinalProduct + HCl Hydrolysis 4-(Hydroxymethyl) Impurity Product->Hydrolysis + H₂O (Work-up/Storage)

Caption: Primary Hantzsch synthesis pathway and key side reactions.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of specific side products.

Q1: My LC-MS analysis shows a significant impurity at M+H ≈ 315.3. What is this and how did it form?

Answer: This high-molecular-weight impurity is almost certainly the 2,2'-diisopropyl-4,4'-methylenebis(thiazole) , a bis-thiazole dimer.

  • Causality: This side product arises from a competing reaction pathway where one molecule of 1,3-dichloroacetone reacts with two molecules of thioisobutyramide. This is often caused by poor stoichiometric control or localized high concentrations of the thioamide. If 1,3-dichloroacetone is added too quickly to the reaction mixture, the thioamide present in excess can react at both electrophilic sites of an intermediate before cyclization is complete.

  • Proactive Mitigation:

    • Controlled Addition: Employ a syringe pump for the slow, dropwise addition of 1,3-dichloroacetone to the solution of thioisobutyramide. This maintains a low concentration of the dichloro-ketone, favoring the 1:1 reaction.

    • Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular side reaction that leads to the dimer.

  • Reactive Mitigation: The dimer can be challenging to remove via crystallization due to similar solubility profiles. Chromatographic purification is often required, which is not ideal for large-scale synthesis. Therefore, prevention is the most effective strategy.

Q2: An impurity is growing in my crude product upon standing, and it's also present after aqueous work-up. Its mass corresponds to the replacement of -Cl with -OH.

Answer: You are observing the formation of 4-(Hydroxymethyl)-2-isopropylthiazole .

  • Causality: The chloromethyl group at the 4-position is a benzylic-like halide, making it susceptible to nucleophilic substitution, particularly hydrolysis. The presence of water in solvents or during the work-up phase can lead to this SN1 or SN2 reaction, replacing the chloride with a hydroxyl group. The reaction is often accelerated by heat and neutral or slightly basic pH conditions.

  • Proactive Mitigation:

    • Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

    • Controlled Work-up: When quenching the reaction, use a pre-chilled, acidic aqueous solution. The acidic conditions protonate the basic thiazole nitrogen, deactivating the ring system and making the chloromethyl group less prone to substitution. Perform all extractions and washes at low temperatures (0-5 °C).

    • Storage: Store the isolated hydrochloride salt in a desiccator, as the free base is more prone to degradation.

Q3: My ¹H NMR spectrum shows two distinct singlets in the 4-5 ppm range where I only expect one for the -CH₂Cl group, and the aromatic region is also complex. What's wrong?

Answer: This spectral complexity strongly suggests the presence of a regioisomeric impurity, most likely 5-(Chloromethyl)-2-isopropylthiazole .

  • Causality: While the Hantzsch synthesis is generally regioselective, the initial nucleophilic attack by the thioamide sulfur can theoretically occur at either carbonyl of the 1,3-dichloroacetone backbone. Subsequent cyclization would then lead to a mixture of the 4-chloromethyl (desired) and 5-chloromethyl (isomer) products. Control of reaction temperature is crucial for directing this selectivity. Some patent literature for related processes explicitly mentions the need to control for such positional isomers.[6]

  • Proactive Mitigation:

    • Temperature Control: Maintain a consistent and low reaction temperature. Running the initial addition and reaction at a reduced temperature (e.g., 0-10 °C) before potentially warming to drive to completion can significantly enhance regioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experimenting with different solvents (e.g., ethanol vs. THF vs. acetonitrile) may improve the isomeric ratio.

  • Analytical Confirmation: The two regioisomers can typically be resolved by high-resolution HPLC. Their mass spectra will be identical, but their fragmentation patterns in MS/MS or retention times will differ.

Impurity Summary & Analytical Protocol

For quick reference, the key impurities are summarized below.

Impurity NameCommon CauseMitigation Strategy
Bis-Thiazole Dimer Poor stoichiometric control; rapid addition of reagents.Slow, controlled addition of 1,3-dichloroacetone; use of dilute conditions.
4-(Hydroxymethyl) Impurity Presence of water during reaction or work-up.Use anhydrous solvents; perform work-up at low temperature and under acidic conditions.
5-(Chloromethyl) Isomer Lack of regioselectivity; high reaction temperature.Maintain strict temperature control (cool during addition); optimize solvent system.
Unreacted Starting Materials Incomplete reaction; poor quality reagents.Monitor reaction by TLC/HPLC; ensure high purity of thioisobutyramide and 1,3-dichloroacetone.
Protocol: In-Process HPLC Monitoring

This method provides a baseline for monitoring reaction completion and profiling impurities.

  • System: HPLC with UV Detector (set to 254 nm).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Prep: Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of 50:50 Acetonitrile:Water. Vortex and filter before injection.

Expected Elution Order: 4-(Hydroxymethyl) impurity -> Starting Materials -> 4-(Chloromethyl) Product -> 5-(Chloromethyl) Isomer -> Bis-Thiazole Dimer.

Troubleshooting Workflow

Use the following decision tree to diagnose issues during your synthesis.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Impure Product) Analyze Run Analytical Tests (LC-MS, NMR, HPLC) Start->Analyze CheckMass Identify Mass of Major Impurity Analyze->CheckMass HighMass Mass ≈ 315 (Dimer)? CheckMass->HighMass HydrolysisMass Mass ≈ 159 (Loss of HCl, +H₂O)? HighMass->HydrolysisMass No Sol_Dimer Root Cause: Stoichiometry Action: Slow reagent addition. HighMass->Sol_Dimer Yes IsomerNMR Complex NMR Spectrum? HydrolysisMass->IsomerNMR No Sol_Hydrolysis Root Cause: Water Contamination Action: Use anhydrous conditions, acidic work-up. HydrolysisMass->Sol_Hydrolysis Yes LowYield Low Yield & Unreacted Starting Materials? IsomerNMR->LowYield No Sol_Isomer Root Cause: Poor Regioselectivity Action: Lower reaction temperature. IsomerNMR->Sol_Isomer Yes Sol_Yield Root Cause: Incomplete Reaction Action: Check reagent quality, monitor time/temp. LowYield->Sol_Yield Yes NoIssue Consult Further Documentation LowYield->NoIssue No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Recrystallization of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this important thiazole derivative. As a hydrochloride salt, this compound presents specific challenges and considerations for achieving high purity, which is critical for its applications in pharmaceutical synthesis and research.

This resource provides not just a protocol, but a framework for understanding the principles behind the purification, enabling you to troubleshoot and optimize the process for your specific needs.

Principles of Recrystallization for Hydrochloride Salts

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures. For a successful recrystallization of this compound, the ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

As this compound is a salt, polar solvents are generally required to facilitate dissolution. The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.

Recommended Recrystallization Protocol

While a specific, validated recrystallization protocol for this compound is not widely published, the following procedure is based on best practices for similar thiazole derivatives and hydrochloride salts. It is strongly recommended to perform a small-scale solvent screening trial before proceeding with a large-scale purification.

Step-by-Step Methodology:
  • Solvent Selection: Based on the properties of similar compounds, suitable solvents to screen include isopropanol, ethanol, or a mixture of a polar solvent with a non-polar anti-solvent (e.g., ethanol/diethyl ether, isopropanol/hexane).

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring.

    • Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to create a saturated solution, which will maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot gravity filtration should be performed. This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any remaining solvent.

  • Purity Assessment: The purity of the recrystallized product should be assessed using appropriate analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Question: My compound "oiled out" during cooling and did not form crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid instead of a solid.[1] This is a frequent issue, particularly when the melting point of the compound is low or when a significant amount of impurities is present.[1][2]

  • Causality: The compound is coming out of solution at a temperature above its melting point. This can be caused by a solution that is too concentrated or cooling that is too rapid.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow it to cool slowly.[3]

    • Change the Solvent System: If oiling persists, the chosen solvent may not be suitable. A solvent with a lower boiling point or the use of a solvent/anti-solvent system might be necessary. For hydrochloride salts, 2-propanol is often a good alternative to ethanol.[4]

    • Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate.

Question: I have a very low yield of recrystallized product. What are the likely causes and how can I improve it?

Answer: A poor yield is a common problem in recrystallization.[3]

  • Causality:

    • Excess Solvent: Using too much solvent during the dissolution step is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[2]

    • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost.

    • Incomplete Precipitation: The solution may not have been cooled sufficiently to induce maximum crystallization.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

    • Recover from Mother Liquor: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.

    • Ensure Complete Cooling: Use an ice bath to lower the temperature of the filtrate to maximize crystal formation.

    • Check for Premature Crystallization: If you performed a hot filtration, ensure your funnel and receiving flask were pre-heated to prevent the product from crashing out.

Question: The crystals formed very rapidly and appear as a fine powder. Are they pure?

Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[3]

  • Causality: The solution was likely supersaturated and cooled too quickly.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the solid, potentially adding a small amount of extra solvent. Then, ensure the solution cools slowly and undisturbed.[3]

    • Use a Different Solvent: A solvent in which the compound is slightly more soluble may slow down the rate of crystallization.

Question: My compound will not crystallize, even after cooling in an ice bath. What should I do?

Answer: This can happen if the solution is not sufficiently saturated or if there are substances inhibiting crystallization.

  • Causality:

    • Too much solvent was used. [5]

    • The solution is supersaturated but requires nucleation to begin crystallization.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.[6]

      • Seeding: Add a single, pure crystal of the compound to the solution to initiate crystallization.[6]

    • Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration, and then attempt to cool and crystallize again.[5]

Frequently Asked Questions (FAQs)

  • What is the expected purity of this compound after one recrystallization?

    • A single, well-executed recrystallization can significantly improve purity, often to >95%. However, the final purity will depend on the nature and amount of impurities in the starting material. For very impure samples, a second recrystallization may be necessary.

  • How do I choose the best solvent without prior knowledge?

    • Start with small-scale tests in test tubes with various common solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures). A good solvent will dissolve the compound when hot but not when cold. The principle of "like dissolves like" can be a useful guide; as a polar hydrochloride salt, polar solvents are a good starting point.

  • Can I use a rotary evaporator to remove excess solvent?

    • Yes, a rotary evaporator is an efficient way to reduce the solvent volume if you have added too much. Be careful not to evaporate to dryness, as this will simply deposit the compound and impurities together.

  • Is it necessary to use decolorizing carbon?

    • If your hot, dissolved solution has a noticeable color, it may indicate the presence of colored impurities. In such cases, adding a small amount of activated charcoal and then performing a hot filtration can help to remove these impurities.

Data Summary

Solvent/SystemTypeRationale for Use
IsopropanolSingle SolventOften preferred for hydrochloride salts as it provides a good balance of solubility at high and low temperatures.[4]
EthanolSingle SolventA common polar solvent for recrystallizing many organic compounds, including some thiazole derivatives.[7]
Ethanol/WaterMixed SolventCan be effective for polar compounds. The compound should be soluble in ethanol and less soluble in water.
Isopropanol/HexaneMixed SolventA polar/non-polar mixture. The compound should be soluble in isopropanol, with hexane acting as the anti-solvent.
AcetoneSingle SolventCan be useful, but its low boiling point may require careful handling.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude 4-(Chloromethyl)-2-isopropylthiazole hydrochloride dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree issue Problem During Crystallization oiling_out Compound 'Oils Out' issue->oiling_out low_yield Low Yield issue->low_yield no_crystals No Crystals Form issue->no_crystals reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent change_solvent Change Solvent (e.g., Isopropanol) oiling_out->change_solvent slow_cool Cool More Slowly oiling_out->slow_cool reduce_solvent Use Less Solvent Initially low_yield->reduce_solvent concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed evaporate Evaporate Some Solvent no_crystals->evaporate

Caption: Decision tree for common recrystallization problems.

References

Technical Support Center: Column Chromatography Purification of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thiazole derivatives via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. Thiazole derivatives are prevalent in pharmacologically active agents, and their effective purification is a critical step in research and development.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

I. Understanding the Chemistry of Thiazole Derivatives in Chromatography

Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[1][6][7] Its unique electronic structure and physicochemical properties significantly influence its behavior during chromatographic purification.

  • Polarity and Solubility: The polarity of thiazole derivatives can vary widely depending on the substituents attached to the ring. They are generally soluble in organic solvents like alcohols and ethers, with limited solubility in water.[1] This variability necessitates careful selection of the stationary and mobile phases.

  • Basicity: Thiazoles are weakly basic, with a pKa of approximately 2.5 for the conjugate acid, making them significantly less basic than imidazoles.[6] This property can lead to interactions with the stationary phase, particularly acidic silica gel, which may cause peak tailing.

  • Stability: Some thiazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[8] Additionally, certain derivatives can be susceptible to photo-degradation.[9]

II. Frequently Asked Questions (FAQs)

Here are some common questions encountered during the column chromatography of thiazole derivatives.

1. What is the best stationary phase for purifying my thiazole derivative?

For normal-phase chromatography, silica gel is the most common choice. However, if your thiazole derivative is sensitive to acid, consider using deactivated (neutral) silica gel or basic alumina to prevent degradation.[8] For highly polar thiazole derivatives, reversed-phase chromatography using a C18-functionalized silica gel is a suitable alternative.[10][11]

2. How do I choose an appropriate mobile phase?

The choice of mobile phase depends on the polarity of your thiazole derivative and the stationary phase.

Stationary PhaseTypical Mobile Phase Systems
Normal-Phase (Silica Gel) Hexane/Ethyl Acetate, Dichloromethane/Methanol
Reversed-Phase (C18) Acetonitrile/Water, Methanol/Water

For normal-phase chromatography, start with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. For reversed-phase, begin with a high-polarity system (e.g., 9:1 water/acetonitrile) and decrease the polarity.[12][13]

3. My thiazole derivative is not moving from the baseline in polar solvents like 100% ethyl acetate. What should I do?

If your compound is highly polar and remains at the baseline even with polar solvents in normal-phase chromatography, you can try a more aggressive solvent system. A common approach is to add a small percentage (1-10%) of a stock solution of 10% ammonium hydroxide in methanol to your mobile phase (e.g., dichloromethane).[14] This helps to move very polar compounds down the column. Alternatively, switching to reversed-phase chromatography is a good strategy for highly polar molecules.[15]

4. Should I use isocratic or gradient elution?

  • Isocratic elution uses a constant mobile phase composition and is simpler for routine analyses of less complex mixtures.[16]

  • Gradient elution , where the mobile phase composition changes over time (e.g., increasing polarity in normal-phase), is generally preferred for complex mixtures with a wide range of polarities.[16][17] Gradient elution can improve peak shape, reduce analysis time, and enhance separation for strongly retained compounds.[18][19][20]

5. How can I detect my thiazole derivatives in the collected fractions?

Thiazole derivatives often absorb UV light due to their aromatic nature.[6] Thin-Layer Chromatography (TLC) with a UV indicator (fluorescent activated silica) is a common method to identify fractions containing your compound.[21] Fractions can be spotted on a TLC plate, and the compound visualized under a UV lamp.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of thiazole derivatives.

Problem 1: Poor Separation or Co-elution of Compounds

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Fractions containing a mixture of your desired product and impurities.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of your eluent may not be optimal for separating compounds with similar polarities.

    • Solution: Re-optimize your solvent system using TLC. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 for good separation on a column. If impurities have similar polarities to your product, consider trying a different solvent system or an alternative purification technique like recrystallization.[8]

  • Column Overload: Loading too much sample onto the column can lead to broad bands and poor separation.

    • Solution: Reduce the amount of crude sample loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.

  • Poorly Packed Column: Channels or cracks in the stationary phase can lead to uneven flow and distorted bands.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. If issues persist, consider repacking the column.[22]

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Secondary Interactions with Silica Gel: The basic nitrogen atom in the thiazole ring can interact with acidic silanol groups on the surface of the silica gel, causing tailing.[23]

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Solution 2: Use a less active stationary phase, such as end-capped silica or neutral alumina.[23]

  • Column Overload: Too much sample can saturate the stationary phase, leading to tailing.[24]

    • Solution: Reduce the sample load. You can test for this by diluting your sample and reinjecting it to see if the peak shape improves.[24]

Problem 3: Peak Fronting

Symptoms:

  • Asymmetrical peaks that are broader in the front half.

Possible Causes & Solutions:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

    • Solution: Ensure your sample is completely dissolved before loading it onto the column. If solubility is an issue, you can try dry loading the sample. This involves pre-adsorbing your sample onto a small amount of silica gel, which is then added to the top of the column.[25]

  • Column Overload: A high concentration of the sample can also cause fronting.[24]

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Column Collapse: Physical changes to the column bed can also result in fronting.[24]

    • Solution: Ensure you are operating within the column manufacturer's recommended pH and temperature limits.[24]

Problem 4: Irrecoverable Sample or On-Column Degradation

Symptoms:

  • Low or no recovery of the desired compound.

  • Appearance of unexpected new spots on TLC of the collected fractions.

Possible Causes & Solutions:

  • Compound Instability on Silica Gel: Some thiazole derivatives are sensitive to the acidic nature of silica gel and can decompose during chromatography.[8][14]

    • Solution 1: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[14]

    • Solution 2: Use a deactivated stationary phase like neutral silica gel or basic alumina.[8]

  • Compound is Too Polar: The compound may be irreversibly adsorbed to the stationary phase.

    • Solution: Use a more polar mobile phase, potentially with additives like ammonia, or switch to a reversed-phase system.[14]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve common issues in thiazole derivative purification.

TroubleshootingWorkflow Start Problem Encountered CheckTLC Review TLC Analysis (Rf, Spot Shape) Start->CheckTLC AssessPeak Assess Peak Shape (Tailing, Fronting, Broad) Start->AssessPeak CheckRecovery Check Compound Recovery Start->CheckRecovery PoorSep Poor Separation / Co-elution CheckTLC->PoorSep Rf too high/low or spots too close Tailing Peak Tailing AssessPeak->Tailing Asymmetric, back is broad Fronting Peak Fronting AssessPeak->Fronting Asymmetric, front is broad LowRecovery Low / No Recovery CheckRecovery->LowRecovery Compound not eluting Sol_PoorSep1 Optimize Mobile Phase PoorSep->Sol_PoorSep1 Sol_PoorSep2 Reduce Sample Load PoorSep->Sol_PoorSep2 Sol_PoorSep3 Repack Column PoorSep->Sol_PoorSep3 Sol_Tailing1 Add Basic Modifier (e.g., Triethylamine) Tailing->Sol_Tailing1 Sol_Tailing2 Use Neutral/Basic Stationary Phase Tailing->Sol_Tailing2 Sol_Tailing3 Reduce Sample Load Tailing->Sol_Tailing3 Sol_Fronting1 Improve Sample Solubility (Dry Loading) Fronting->Sol_Fronting1 Sol_Fronting2 Reduce Sample Concentration Fronting->Sol_Fronting2 Sol_LowRecovery1 Test Compound Stability on Silica LowRecovery->Sol_LowRecovery1 Sol_LowRecovery2 Switch to Neutral/Basic Stationary Phase LowRecovery->Sol_LowRecovery2 Sol_LowRecovery3 Use More Polar Eluent / Switch to RP LowRecovery->Sol_LowRecovery3

Caption: Troubleshooting workflow for thiazole derivative purification.

IV. Experimental Protocols

Protocol 1: Dry Loading a Sample

This method is useful when your sample has poor solubility in the column's mobile phase.[25]

  • Dissolve your crude sample in a suitable solvent in a round-bottom flask.

  • Add silica gel (approximately 10-20 times the mass of your sample) to the solution.

  • Gently swirl the flask to ensure the silica is fully suspended.

  • Remove the solvent using a rotary evaporator until the silica is dry and free-flowing.

  • Carefully add the dry, sample-impregnated silica to the top of your packed column.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.

  • Proceed with elution as normal.

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate peak tailing caused by interactions with acidic silica gel.

  • Prepare your mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Add a small amount of triethylamine (typically 0.1% to 1% by volume) to the mobile phase.

  • Pack your silica gel column using this modified mobile phase.

  • Equilibrate the column by running several column volumes of the modified mobile phase through it.

  • Load your sample and begin elution, collecting fractions as usual.

  • Monitor the fractions by TLC to identify those containing your purified compound.

Workflow for Method Development

This diagram outlines the logical steps for developing a purification method for a new thiazole derivative.

MethodDevelopment Start Start: New Thiazole Derivative AssessProps Assess Properties (Polarity, Solubility, Stability) Start->AssessProps TLC_Scout TLC Scouting (Normal & Reversed Phase) AssessProps->TLC_Scout SelectSystem Select Stationary & Mobile Phase TLC_Scout->SelectSystem RunColumn Run Small-Scale Column SelectSystem->RunColumn AnalyzeFracs Analyze Fractions (TLC, etc.) RunColumn->AnalyzeFracs Evaluate Evaluate Results (Purity, Yield, Peak Shape) AnalyzeFracs->Evaluate Optimize Optimize Conditions (Gradient, Additives) Evaluate->Optimize Needs Improvement ScaleUp Scale-Up Purification Evaluate->ScaleUp Good Optimize->RunColumn End Pure Compound ScaleUp->End

Caption: Method development workflow for thiazole derivative purification.

References

Validation & Comparative

A Senior Application Scientist’s Guide to Purity Analysis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: A Comparative Analysis Centered on LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in drug development, the purity of pharmaceutical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 4-(chloromethyl)-2-isopropylthiazole hydrochloride, a key intermediate in organic synthesis. By presenting detailed experimental data and protocols, we will establish the distinct advantages of Liquid Chromatography-Mass Spectrometry (LC-MS) while contextualizing its performance against viable alternatives.

The mandate for stringent purity control is not merely a matter of best practice but a regulatory imperative outlined by global bodies like the International Council for Harmonisation (ICH).[1][2] Guidelines such as ICH Q3A stipulate the thresholds for reporting, identifying, and qualifying impurities in new drug substances, often requiring detection and characterization at levels below 0.1%.[2][3][4][5] This necessitates analytical techniques that offer exceptional sensitivity and specificity.

The Gold Standard: LC-MS for Definitive Purity Assessment

LC-MS has emerged as the benchmark for pharmaceutical analysis due to its synergistic combination of high-resolution chromatographic separation and highly sensitive, specific mass-based detection.[6][7][8] This dual capability allows for not only the quantification of the main component but also the detection, identification, and quantification of trace-level impurities that might otherwise go undetected.

Causality in Method Design: A Self-Validating LC-MS Protocol

The following protocol is designed for robustness and compliance, with each parameter selected to ensure a self-validating system capable of meeting rigorous regulatory standards.

1. Sample and Standard Preparation:

  • Rationale: Accurate quantification begins with precise and consistent sample preparation. A diluent that ensures complete dissolution and stability is critical. The chosen concentration (1.0 mg/mL) is standard for API assays, while the impurity standard concentration is targeted at the typical reporting threshold (0.1%).

  • Procedure:

    • Prepare a diluent of 50:50 acetonitrile:water (v/v).

    • Accurately weigh and dissolve this compound in the diluent to a final concentration of 1.0 mg/mL.

    • Prepare a stock solution of any known potential impurities (e.g., starting materials, by-products) and dilute to a concentration of 1.0 µg/mL (0.1% of the main analyte concentration).

2. Chromatographic Separation (UPLC/HPLC):

  • Rationale: A reversed-phase C18 column is the workhorse for separating non-polar to moderately polar small molecules. The gradient elution, starting with a high aqueous component, ensures retention of the main peak, while the increasing organic phase elutes potential impurities with varying polarities. The use of formic acid is crucial as it acidifies the mobile phase to ensure consistent protonation of the analyte and acts as a volatile modifier, which is essential for efficient ionization in the mass spectrometer.[9]

  • Parameters:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-9 min: Hold at 95% B

      • 9.1-10 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Mass Spectrometric Detection:

  • Rationale: Electrospray Ionization (ESI) in positive mode is selected as thiazoles contain nitrogen atoms that are readily protonated. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is preferred for its ability to provide accurate mass measurements, which aids in the confident identification of unknown impurities by allowing for the determination of their elemental composition. Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument can be used for ultra-sensitive quantification of known impurities.[10]

  • Parameters (example using a Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: 50-500 m/z

    • Acquisition Mode: Full Scan MS and data-dependent MS/MS (ddMS2) to obtain fragmentation data for structural elucidation of impurities.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Weigh & Dissolve (1.0 mg/mL) Inject Inject Sample Prep->Inject Column C18 Column Separation (Gradient Elution) Inject->Column ESI ESI+ Source (Ionization) Column->ESI Analyzer Mass Analyzer (m/z Measurement) ESI->Analyzer Detector Detector Analyzer->Detector Process Quantification (Peak Area) & Identification (Mass) Detector->Process

Caption: High-level workflow for LC-MS purity analysis.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS offers a comprehensive solution, other techniques have their place in a well-equipped analytical laboratory. Understanding their respective strengths and weaknesses is key to selecting the appropriate tool for the task.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A cornerstone of quality control labs, HPLC-UV separates compounds chromatographically and detects them based on their absorbance of UV light.[6]

  • Strengths: Robust, reliable, and cost-effective for routine analysis and quantification of the primary component and known, chromophoric impurities.

  • Weaknesses: Lacks the specificity of MS. Co-eluting impurities can lead to inaccurate quantification. It cannot identify unknown impurities and is insensitive to compounds that lack a UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase.[6] Thiazole derivatives can be amenable to GC analysis.[11][12]

  • Strengths: Excellent for identifying residual solvents (a class of impurities mandated by ICH Q3C).[1] It offers high chromatographic resolution for volatile compounds.

  • Weaknesses: Not suitable for non-volatile or thermally labile compounds. The high temperatures of the injection port can cause degradation of some analytes, creating a misleading impurity profile. Derivatization may be required for polar compounds, adding complexity to sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei.[13][14] It can provide purity values without needing a specific reference standard of the analyte itself, instead using a certified internal standard.[15][16]

  • Strengths: Highly accurate and precise for assaying the main component. It is non-destructive and can provide structural information on both the analyte and impurities simultaneously.[14]

  • Weaknesses: Relatively low sensitivity compared to LC-MS, making it unsuitable for detecting and quantifying trace-level impurities (e.g., below the 0.1% level). Complex spectra with overlapping signals can make quantification challenging.

Quantitative Data and Performance Comparison

The table below summarizes the performance of each technique for the analysis of this compound, based on established principles and typical experimental outcomes.

Parameter LC-MS (UPLC-QTOF) HPLC-UV GC-MS qNMR (¹H, 500 MHz)
Primary Use Identification & QuantificationRoutine QuantificationVolatiles & Residual SolventsAbsolute Quantification (Assay)
Sensitivity (LOD) < 0.01%~0.03% - 0.05%~0.01% (for volatiles)~0.1% - 0.2%
Selectivity Very High (Mass-based)Moderate (Chromatographic)High (Mass-based)Moderate (Chemical Shift)
Identification Power Excellent (Accurate Mass, MS/MS)Poor (Retention Time only)Good (Library Matching)Good (Structural Info)
Throughput HighHighModerateLow
Cost (Instrument) HighLowModerateVery High
Expertise Required HighLowModerateHigh
Decision Framework for Method Selection

The choice of analytical technique is dictated by the specific question being asked. The following decision tree illustrates a logical approach to selecting the most appropriate method.

Decision_Tree Start What is the Analytical Goal? Q1 Routine QC Assay of Known Components? Start->Q1 Q2 Identify Unknown Impurity or Characterize Profile? Q1->Q2 No HPLC Use HPLC-UV Q1->HPLC Yes Q3 Analyze for Residual Solvents? Q2->Q3 No LCMS Use LC-MS Q2->LCMS Yes Q4 Need Primary Method for Absolute Purity (Assay)? Q3->Q4 No GCMS Use GC-MS Q3->GCMS Yes Q4->LCMS No, need trace level impurities qNMR Use qNMR Q4->qNMR Yes

Caption: A decision tree for selecting the optimal analytical method.

Conclusion: An Integrated Analytical Approach

For the comprehensive purity assessment of this compound, LC-MS stands out as the superior technique . Its unparalleled combination of sensitivity and specificity makes it indispensable for detecting and identifying unknown impurities at the levels required by regulatory bodies.[8] It provides the highest degree of confidence that a substance meets the stringent quality standards for pharmaceutical development.

However, a truly robust quality control strategy often employs an orthogonal approach. HPLC-UV remains a cost-effective and reliable tool for routine batch release testing of the main component. GC-MS is essential for the specific analysis of residual solvents, and qNMR offers a powerful, non-destructive method for obtaining a highly accurate assay value of the active substance. By understanding the capabilities and limitations of each method, scientists can build a comprehensive analytical package that ensures product quality and patient safety.

References

A Comparative Guide to the Synthetic Routes of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: A Key Ritonavir Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a critical building block in the synthesis of Ritonavir, an essential protease inhibitor used in the treatment of HIV/AIDS.[1] The efficiency, scalability, and safety of the synthetic route to this intermediate directly impact the overall cost and accessibility of the final drug. This guide provides an in-depth comparison of three distinct synthetic strategies for preparing this compound. We will delve into the classic Hantzsch thiazole synthesis, a route proceeding via a hydroxymethyl intermediate, and a modern, greener approach utilizing 1,3-dihydroxyacetone. Each route will be evaluated based on its chemical logic, experimental protocol, yield, safety considerations, and industrial applicability, providing researchers and drug development professionals with the critical data needed to make informed decisions.

Route 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for constructing thiazole rings.[2] This approach involves the cyclocondensation of a thioamide with an α-haloketone. For the target molecule, this translates to the reaction between 2-methylpropanethioamide (isobutyrothioamide) and the hazardous lachrymator, 1,3-dichloroacetone.[3][4]

Chemical Logic and Mechanism

The synthesis begins with the preparation of 2-methylpropanethioamide, typically by treating isobutyramide with a thionating agent like phosphorus pentasulfide (P₄S₁₀). The subsequent Hantzsch reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on one of the α-carbons of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]

Experimental Protocol

Step 1a: Synthesis of 2-Methylpropanethioamide A patent outlines a typical procedure where isobutyramide is reacted with phosphorus pentasulfide in an organic solvent.[4] Due to the heterogeneous nature and potential hazards of P₄S₁₀, careful control of reaction conditions is paramount.

Step 1b: Cyclocondensation to form this compound The crude 2-methylpropanethioamide is dissolved in a suitable organic solvent and reacted with 1,3-dichloroacetone. The reaction mixture is typically heated to drive the condensation.[3] After the reaction is complete, the resulting hydrochloride salt is isolated, often by filtration after cooling.

Detailed Protocol (Representative):

  • Thioamide Formation: To a stirred suspension of isobutyramide (1.0 eq) in dry toluene, phosphorus pentasulfide (0.5 eq) is added portion-wise at a controlled temperature. The mixture is refluxed for 4-6 hours until TLC indicates the consumption of starting material. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude 2-methylpropanethioamide.

  • Hantzsch Cyclization: The crude thioamide (1.0 eq) is dissolved in ethanol. 1,3-Dichloroacetone (1.05 eq) is added, and the mixture is refluxed for 2-6 hours.[3] Upon cooling to 0-5 °C, the product, this compound, precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Data and Performance
ParameterValue/CommentSource
Overall Yield Moderate to Good (typically 60-75%)[3][4]
Purity Generally requires recrystallizationN/A
Key Reagents Isobutyramide, P₄S₁₀, 1,3-Dichloroacetone[4]
Safety Concerns High: 1,3-Dichloroacetone is a potent lachrymator and toxic. P₄S₁₀ is hazardous and reacts with moisture.[6]
Scalability Proven on an industrial scale, but requires robust containment for hazardous reagents.[3]

Workflow Diagram

cluster_0 Step 1a: Thioamide Synthesis cluster_1 Step 1b: Hantzsch Cyclization Isobutyramide Isobutyramide Thioamide 2-Methylpropanethioamide Isobutyramide->Thioamide Toluene, Reflux P4S10 P₄S₁₀ P4S10->Thioamide Thioamide_ref 2-Methylpropanethioamide DCA 1,3-Dichloroacetone Product 4-(Chloromethyl)-2-isopropylthiazole HCl DCA->Product Thioamide_ref->Product Ethanol, Reflux

Caption: Workflow for the Hantzsch synthesis route.

Route 2: The Hydroxymethyl Intermediate Pathway

This strategy circumvents the direct use of 1,3-dichloroacetone in the cyclization step by first constructing a stable precursor, 2-isopropyl-4-hydroxymethylthiazole, which is subsequently chlorinated to yield the final product.

Chemical Logic and Mechanism

The core of this route is the formation of the thiazole ring with a hydroxymethyl group at the 4-position. A patented method describes the condensation of 2-methylpropanethioamide with a C3 synthon derived from 2,2-dimethyl-4-methylene-1,3-dioxane.[7] The resulting alcohol is then converted to the target chloride. This chlorination is a standard nucleophilic substitution, typically achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which activate the hydroxyl group for displacement by chloride.

Experimental Protocol

Step 2a: Synthesis of 2-isopropyl-4-hydroxymethylthiazole As described in patent CN104557763A, 2,2-dimethyl-4-methylene-1,3-dioxane undergoes an addition reaction with a halogenating agent, followed by condensation with 2-methylpropanethioamide to generate the hydroxymethylthiazole intermediate.[7]

Step 2b: Chlorination to 4-(Chloromethyl)-2-isopropylthiazole The 2-isopropyl-4-hydroxymethylthiazole is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled in an ice bath before the dropwise addition of a chlorinating agent, such as thionyl chloride. The reaction is typically stirred overnight at room temperature. An aqueous workup with a mild base neutralizes excess acid, and the product is extracted.[7]

Detailed Protocol (Representative):

  • Hydroxymethylthiazole Synthesis: (Following patent literature) 2,2-dimethyl-4-methylene-1,3-dioxane (1.0 eq) is treated with N-bromosuccinimide (1.1 eq) in an aqueous solvent system to form a bromohydrin intermediate. This is then reacted in situ with 2-methylpropanethioamide (1.0 eq) under mild heating to afford 2-isopropyl-4-hydroxymethylthiazole.

  • Chlorination: 2-isopropyl-4-hydroxymethylthiazole (8.5 g) is dissolved in dichloromethane (85 mL) and cooled to 5 °C. Thionyl chloride (12.4 g) is added dropwise. After addition, the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by carefully adding a saturated sodium carbonate solution. The layers are separated, the aqueous phase is extracted with DCM, and the combined organic layers are dried and concentrated to yield the product.[7] The hydrochloride salt can be formed by treating a solution of the free base with HCl.

Data and Performance
ParameterValue/CommentSource
Yield (Chlorination Step) Excellent (90-99%)[7]
Purity High, often requires minimal purification[7]
Key Reagents 2-isopropyl-4-hydroxymethylthiazole, Thionyl Chloride[7][8]
Safety Concerns Moderate: Thionyl chloride is corrosive, toxic, and reacts violently with water.[9] The starting materials for the hydroxymethyl intermediate may be less common.
Scalability Favorable due to high yields in the final step, but depends on the scalability of the hydroxymethylthiazole synthesis.N/A

Workflow Diagram

cluster_0 Step 2a: Intermediate Synthesis cluster_1 Step 2b: Chlorination StartMat C3 Synthon + 2-Methylpropanethioamide Hydroxymethyl 2-isopropyl-4-hydroxymethylthiazole StartMat->Hydroxymethyl Condensation Hydroxymethyl_ref 2-isopropyl-4-hydroxymethylthiazole SOCl2 Thionyl Chloride Product 4-(Chloromethyl)-2-isopropylthiazole SOCl2->Product Hydroxymethyl_ref->Product DCM, 0°C to RT

Caption: Workflow for the hydroxymethyl intermediate route.

Route 3: The "Green" 1,3-Dihydroxyacetone Approach

Driven by the principles of green chemistry, this modern route avoids highly toxic and environmentally damaging reagents by utilizing 1,3-dihydroxyacetone (DHA), a biodegradable and safer alternative to 1,3-dichloroacetone.[6][10]

Chemical Logic and Mechanism

This multi-step synthesis begins with readily available isobutyric acid. It is first converted to its acid chloride using thionyl chloride. This activated intermediate is then reacted with ammonium sulfide in aqueous ammonia to form 2-methylpropanethioamide in situ. The key step is the acid-catalyzed cyclocondensation of the thioamide with 1,3-dihydroxyacetone. The two hydroxyl groups undergo elimination to form the thiazole ring directly. This approach replaces a hazardous α-haloketone with a benign polyol, significantly improving the process's safety and environmental profile.

Experimental Protocol

Step 3a: Synthesis of Isobutyryl Chloride Isobutyric acid is dissolved in dichloromethane and cooled. Thionyl chloride is added dropwise, and the reaction is warmed and stirred for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield isobutyryl chloride. A 95% yield is reported for this step.[10]

Step 3b: Synthesis of 2-Methylpropanethioamide The crude isobutyryl chloride is dissolved in aqueous ammonia and treated with ammonium sulfide. The mixture is heated for 5 hours. After workup, 2-methylpropanethioamide is obtained with a reported yield of 85%.[10]

Step 3c: Cyclization with 1,3-Dihydroxyacetone The thioamide is dissolved in a ketone solvent, and 1,3-dihydroxyacetone is added, followed by concentrated sulfuric acid to catalyze the ring closure and dehydration, yielding the target thiazole.

Detailed Protocol (Based on CN107445916A):

  • Acid Chloride Formation: 50g of isobutyric acid is dissolved in 500mL DCM, cooled to 0-5 °C, and 101.4g of thionyl chloride is added dropwise. The reaction is warmed to 30-35 °C for 2h. Concentration under reduced pressure gives isobutyryl chloride (57.5g, 95% yield).[10]

  • Thioamide Formation: 50g of isobutyryl chloride is added to 400mL aqueous ammonia at 20-25 °C. 47.9g of ammonium sulfide is added, and the mixture is heated to 40-50 °C for 5h. Workup and concentration yield 2-methylpropanethioamide (41.1g, 85% yield).[10]

  • Cyclization: The thioamide and 1,3-dihydroxyacetone are reacted in a suitable solvent with an acid catalyst to form 4-(chloromethyl)-2-isopropylthiazole. (Note: The patent describes subsequent conversion to another intermediate, but the key cyclization forms the desired thiazole ring which is then chlorinated in a final step).

Data and Performance
ParameterValue/CommentSource
Yield (Overall) Good, with high yields in individual steps (e.g., 95%, 85%)[10]
Purity Reported purity of intermediates is high (>98%)[10]
Key Reagents Isobutyric Acid, Thionyl Chloride, Ammonium Sulfide, 1,3-Dihydroxyacetone[10]
Safety Concerns Low to Moderate: Avoids 1,3-dichloroacetone. Thionyl chloride is still used but in an early, controlled step. 1,3-dihydroxyacetone is non-toxic.[6][10]
Scalability Highly promising for industrial scale due to low-cost starting materials and significantly improved safety profile.[10]

Workflow Diagram

cluster_0 Step 3a/3b: Thioamide Synthesis cluster_1 Step 3c: Green Cyclization IsoAcid Isobutyric Acid AcidCl Isobutyryl Chloride IsoAcid->AcidCl Thioamide 2-Methylpropanethioamide AcidCl->Thioamide Thioamide_ref 2-Methylpropanethioamide Thionyl SOCl₂ Thionyl->AcidCl AmmoniumSulfide (NH₄)₂S AmmoniumSulfide->Thioamide DHA 1,3-Dihydroxyacetone Product 4-(Hydroxymethyl)-2-isopropylthiazole DHA->Product FinalProduct 4-(Chloromethyl)-2-isopropylthiazole HCl Product->FinalProduct Chlorination Thioamide_ref->Product H₂SO₄ catalyst

Caption: Workflow for the green synthesis route.

Comparative Analysis

FeatureRoute 1: Hantzsch SynthesisRoute 2: Hydroxymethyl IntermediateRoute 3: Green Dihydroxyacetone
Key Advantage Well-established, direct cyclizationHigh yield in the final chlorination stepSuperior safety and environmental profile
Key Disadvantage Use of highly toxic 1,3-dichloroacetonePotential for a longer route depending on intermediate synthesisMulti-step process requiring careful control
Starting Materials Common, but one is highly hazardousCan vary; some may be less commonInexpensive, readily available, and safer
Overall Yield Moderate to GoodPotentially high, dependent on first stepGood, with high yields in each reported step
Safety Profile Poor Moderate Good
Industrial Viability Established but requires significant safety infrastructureViable, especially if the hydroxymethyl intermediate is readily sourcedHighly Recommended for future development

The Hantzsch Synthesis (Route 1) is a classic, proven method but suffers from the significant operational hazards associated with 1,3-dichloroacetone. While effective, modern process safety and environmental standards make this route less attractive for new process development.

The Hydroxymethyl Intermediate Route (Route 2) offers a clever way to avoid the hazardous cyclization reagent. The final chlorination step is remarkably efficient, with reported yields up to 99%.[7] The overall viability of this route is critically dependent on the cost and efficiency of producing the 2-isopropyl-4-hydroxymethylthiazole precursor.

The Green Dihydroxyacetone Route (Route 3) represents the most modern and forward-thinking approach. By replacing 1,3-dichloroacetone with benign 1,3-dihydroxyacetone, it drastically improves the safety and environmental impact of the synthesis.[10] The use of inexpensive commodity chemicals like isobutyric acid as the ultimate starting material makes this route highly compelling from an economic and sustainability perspective, marking it as the superior choice for industrial-scale production.

Conclusion

While all three routes are chemically viable for the synthesis of this compound, they are not created equal. The classic Hantzsch synthesis, though historically significant, carries safety and handling burdens that are difficult to justify in a modern pharmaceutical manufacturing context. The hydroxymethyl intermediate route is a strong contender, particularly valued for its high-yielding final step.

However, the Green Dihydroxyacetone Route stands out as the most advantageous strategy . It successfully balances efficiency—with high reported yields in its constituent steps—with a vastly improved safety and environmental profile. For researchers and companies looking to develop a robust, scalable, and sustainable process for this key Ritonavir intermediate, the principles embodied in Route 3 offer the most promising path forward.

References

A Researcher's Guide to Thiazole Synthesis: A Comparative Analysis of Safer and More Versatile Alternatives to 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the thiazole ring has been a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The Hantzsch thiazole synthesis, a venerable and robust method dating back to 1887, has traditionally been the workhorse for constructing this essential heterocycle.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[3]

Among the various α-haloketones, 1,3-dichloroacetone has been employed for creating specific substitution patterns, particularly for synthesizing (2-amino-5-thiazolyl) chloromethyl ketones.[4] However, its use is fraught with challenges. 1,3-Dichloroacetone is a potent lachrymator, toxic, and its high reactivity can lead to undesired side reactions, such as the formation of bis-thiazolyl ketones.[4][5] These drawbacks, coupled with a growing emphasis on green and sustainable chemistry, have spurred the development of safer and more efficient alternative reagents and protocols.[1][6]

This guide provides a comparative analysis of viable alternatives to 1,3-dichloroacetone for thiazole synthesis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and organic synthesis to make informed, safety-conscious, and efficient experimental choices.

The Hantzsch Synthesis: A Mechanistic Overview

The enduring utility of the Hantzsch synthesis lies in its simplicity and broad applicability.[1] The reaction proceeds through a well-established multi-step pathway, beginning with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[3][7]

Hantzsch_Mechanism Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis Thioamide Thioamide (or Thiourea) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Product Thiazole Intermediate2 Cyclic Hydroxy Intermediate Intermediate1->Intermediate2 2. Intramolecular    Cyclization Intermediate2->Product 3. Dehydration   (-H2O)

Caption: Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis.

Key Alternative Strategies to Circumvent 1,3-Dichloroacetone

The primary strategies for replacing hazardous α-haloketones involve either using more stable precursor equivalents or generating the reactive intermediate in situ under controlled conditions.

Diazoketones: The Stable and Versatile Alternative

Recent advancements highlight diazoketones as chemically resilient and stable synthetic equivalents to traditional α-haloketones.[8] This approach avoids handling toxic and lachrymatory halogenated compounds. The reaction is typically catalyzed by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), which protonates the diazoketone to form a key intermediate that readily reacts with the thioamide or thiourea.[9]

This method is not only safer but also highly versatile and scalable, offering a straightforward one-pot procedure that aligns with the increasing need for sustainable chemical processes.[8] The reaction demonstrates broad functional group tolerance and consistently produces high yields across various substrates.[8][9]

One-Pot In-Situ Halogenation of Ketones

This strategy focuses on generating the reactive α-halo carbonyl compound within the reaction vessel from a readily available and less hazardous ketone. This eliminates the need to synthesize, purify, and store the often-unstable α-haloketone.

Several methods have been developed for this purpose:

  • Copper(II) Bromide: CuBr₂ serves as an efficient and inexpensive reagent for the α-bromination of aromatic methyl ketones, followed by cyclization with thiourea in a one-pot process.[10]

  • Trichloroisocyanuric Acid (TCCA): TCCA has been successfully used as a safe and sustainable source of halogen, replacing more toxic reagents like iodine.[11] This method is often paired with a recyclable nanocatalyst, further enhancing its green chemistry credentials.[11]

  • N-Halosuccinimides (NCS/NBS): N-bromosuccinimide (NBS) is commonly used for the α-halogenation of β-keto esters, which then undergo cyclization with thiourea.[12]

These one-pot procedures are highly efficient, often reducing reaction times and simplifying workup procedures by avoiding the isolation of intermediates.[10]

Workflow_Comparison Figure 2: Workflow Comparison of Thiazole Synthesis Routes cluster_0 Traditional Route cluster_1 Alternative Route (In-Situ Halogenation) A1 Synthesize/Purchase 1,3-Dichloroacetone A2 Handle Lachrymatory & Toxic Reagent A1->A2 A3 Hantzsch Reaction with Thiourea A2->A3 A4 Thiazole Product A3->A4 B1 Start with Simple Ketone B2 One-Pot Reaction (Ketone, Thiourea, CuBr2) B1->B2 B3 Thiazole Product B2->B3

Caption: Figure 2: Workflow Comparison of Thiazole Synthesis Routes.

Comparative Performance of Alternative Reagents

The choice of reagent profoundly impacts reaction yield, scope, safety, and overall efficiency. The following table summarizes the performance of key alternatives based on published experimental data.

Reagent/MethodTypical Starting MaterialsKey AdvantagesTypical YieldsLimitations & ConsiderationsReferences
1,3-Dichloroacetone Thioamides, AmidinothioureasDirect route to specific chloro-methyl ketones20-40%Highly toxic, lachrymatory, risk of bis-adduct formation.[4][4][13]
Diazoketones Diazoketones, Thioureas, ThioamidesStable, non-halogenated reagents; scalable; one-pot procedure; broad scope.87-96%Requires synthesis of diazoketone precursors.[1][1][8][9]
In-Situ Bromination (CuBr₂) Aromatic Methyl Ketones, ThioureasOne-pot from simple ketones; avoids handling α-haloketones; inexpensive reagent.68-90%Primarily demonstrated for aromatic methyl ketones.[10]
In-Situ Halogenation (TCCA) Methyl Ketones, ThioureaGreen halogen source; non-toxic solvent; recyclable catalyst system.HighRequires specific nanocatalyst preparation.[11]
Other α-Haloketones 2-Bromoacetophenones, ThioureaClassic, well-understood; high-yielding for many substrates.>90%Still requires handling of lachrymatory α-haloketones.[3][7][14]

Validated Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility and safety. The following are step-by-step methodologies for key synthetic routes.

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol is a benchmark example of the Hantzsch synthesis using a common α-haloketone.[7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Filter the mixture through a Büchner funnel.

  • Wash the filter cake thoroughly with water.

  • Spread the collected solid on a watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.

Protocol 2: One-Pot Synthesis of 2,4-Disubstituted Thiazoles using Diazoketones

This protocol demonstrates the use of stable diazoketones as an alternative to α-haloketones.[8]

Materials:

  • Diazoketone (1.0 equiv)

  • Thiourea or Thiosemicarbazide (1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (0.9 equiv)

  • Isopropyl alcohol (i-PrOH)

  • Acid source (e.g., HBr in AcOH)

Procedure:

  • In-situ generation of α-halogenketone: To a solution of the diazoketone in a suitable solvent, add the acid source (e.g., HBr) to generate the α-halogenketone intermediate.

  • Condensation: Add thiourea (or thiosemicarbazide) and Na₂CO₃ to the reaction mixture.

  • Cyclization & Dehydration: Boil the reaction mixture in i-PrOH. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture and perform a standard aqueous workup.

  • Purification: The crude product is purified by column chromatography to yield the desired 2,4-disubstituted thiazole.

Note: This is a generalized procedure. The specific acid, solvent, and temperature may vary based on the substrate as detailed in the source literature.[8]

Protocol 3: One-Pot Synthesis of 2-Aminothiazoles via In-Situ Bromination

This protocol exemplifies the safer one-pot approach starting from an aromatic ketone.[10]

Materials:

  • Aromatic methyl ketone (e.g., Acetophenone) (1.0 mmol)

  • Thiourea (2.2 mmol)

  • Copper(II) Bromide (CuBr₂) (1.1 mmol)

  • Ethanol (EtOH)

Procedure:

  • To a reaction flask, add the aromatic methyl ketone, thiourea, and CuBr₂.

  • Add ethanol as the solvent.

  • Reflux the reaction mixture with stirring. Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Add aqueous ammonia to the mixture and stir for 10 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 2-aminothiazole derivative.

Conclusion and Future Outlook

While 1,3-dichloroacetone and other α-haloketones have historically been pivotal in thiazole synthesis, the field is clearly moving towards safer and more sustainable methodologies. The use of diazoketones as stable synthons and the development of one-pot in-situ halogenation protocols represent significant advancements.[8][10] These modern approaches not only mitigate the significant handling risks associated with toxic reagents but also frequently offer improved yields, scalability, and alignment with the principles of green chemistry.[1][11] For researchers and drug development professionals, adopting these alternative strategies can lead to safer laboratory practices, more efficient synthetic routes, and a reduced environmental footprint without compromising on chemical versatility.

References

A Comparative Spectroscopic Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a key building block in the synthesis of various pharmaceutically active molecules. Its utility is predicated on its specific chemical structure, which dictates its reactivity and suitability for downstream applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a comparative perspective with structurally related molecules to aid researchers in its unambiguous identification and characterization.

Structural Overview and Predicted Spectroscopic Features

This compound possesses a distinct molecular architecture comprising a thiazole ring substituted with an isopropyl group at the 2-position and a chloromethyl group at the 4-position. The hydrochloride salt form protonates the thiazole ring, influencing its electronic properties and, consequently, its spectroscopic signature.

Based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we can predict the key spectral features of this molecule. This predictive approach is an essential tool in the absence of readily available experimental data and serves as a foundational hypothesis for experimental verification.

Comparative Analysis with Structural Analogs

To provide a robust framework for the identification of this compound, a comparative analysis with structurally similar compounds is invaluable. For this guide, we will utilize experimental data for 2-isopropyl-4-methylthiazole and 4-(chloromethyl)pyridine hydrochloride . The former allows for a direct assessment of the electronic and steric effects of substituting a methyl group with a chloromethyl group on the thiazole ring. The latter provides insight into the spectroscopic characteristics of a chloromethyl group attached to a different nitrogen-containing aromatic heterocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is expected to exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.4Doublet6H-CH(CH₃ )₂The six equivalent methyl protons of the isopropyl group are split by the adjacent methine proton.
~3.3Septet1H-CH (CH₃)₂The methine proton of the isopropyl group is split by the six adjacent methyl protons.
~4.8Singlet2H-CH₂ ClThe methylene protons of the chloromethyl group are expected to be a singlet and are deshielded by the adjacent chlorine atom and the thiazolium ring.
~7.8Singlet1HThiazole C5-H The proton on the thiazole ring is expected to be a singlet and will be significantly deshielded due to the aromaticity and positive charge of the thiazolium ring.
~10-12Broad Singlet1HNHThe proton on the nitrogen of the thiazolium ring is expected to be a broad singlet and may be exchangeable with deuterium in D₂O.
Comparative ¹H NMR Data
CompoundIsopropyl -CH₃ (ppm)Isopropyl -CH (ppm)4-substituent (ppm)Heterocyclic Proton (ppm)
4-(Chloromethyl)-2-isopropylthiazole HCl (Predicted) ~1.4 (d)~3.3 (sept)~4.8 (s, -CH₂Cl)~7.8 (s)
2-Isopropyl-4-methylthiazole (Experimental) [1]1.38 (d)3.28 (sept)2.41 (s, -CH₃)6.69 (s)
4-(Chloromethyl)pyridine HCl (Experimental) N/AN/A~4.8 (s, -CH₂Cl)~7.6 (d), ~8.8 (d)

The comparison highlights the expected downfield shift of the thiazole proton in the hydrochloride salt compared to the free base, a consequence of the increased electron-withdrawing nature of the protonated ring. The chemical shift of the chloromethyl protons is anticipated to be similar to that observed in 4-(chloromethyl)pyridine hydrochloride.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum is expected to show the following signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~23-CH(C H₃)₂The methyl carbons of the isopropyl group.
~34-C H(CH₃)₂The methine carbon of the isopropyl group.
~40-C H₂ClThe methylene carbon, deshielded by the chlorine atom.
~120Thiazole C 5The carbon bearing the proton in the thiazole ring.
~155Thiazole C 4The carbon attached to the chloromethyl group.
~180Thiazole C 2The carbon attached to the isopropyl group, expected to be the most deshielded carbon in the ring.
Comparative ¹³C NMR Data
CompoundIsopropyl -CH₃ (ppm)Isopropyl -CH (ppm)4-substituent (ppm)Thiazole C2 (ppm)Thiazole C4 (ppm)Thiazole C5 (ppm)
4-(Chloromethyl)-2-isopropylthiazole HCl (Predicted) ~23~34~40 (-CH₂Cl)~180~155~120
2-Isopropyl-4-methylthiazole (Experimental) [1]23.233.317.0 (-CH₃)177.4152.0111.7
4-(Chloromethyl)pyridine HCl (Experimental) N/AN/A~45 (-CH₂Cl)N/A~150~125

The predicted chemical shifts for the target compound's thiazole ring carbons are shifted downfield compared to the methyl analog due to the electron-withdrawing effect of the chloromethyl group and the protonation of the ring.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

dot

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound
Predicted Frequency Range (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic (Thiazole ring)
2970-2870C-H stretchAliphatic (Isopropyl group)
~2700-2400N-H stretchAmmonium salt (Thiazolium N-H⁺)
~1600C=N stretchThiazole ring
~1465C-H bendAliphatic (Isopropyl group)
~1385C-H bendIsopropyl group (gem-dimethyl)
~750C-Cl stretchChloromethyl group

The presence of a broad absorption in the 2700-2400 cm⁻¹ region would be a strong indicator of the hydrochloride salt form. The C-Cl stretch is expected in the fingerprint region and may be difficult to assign definitively.

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

For solid samples, the KBr pellet method is a common technique for obtaining high-quality transmission IR spectra.

dot

Caption: Step-by-step workflow for preparing a KBr pellet for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Predicted Mass Spectrum of 4-(Chloromethyl)-2-isopropylthiazole (Free Base)

For the free base, 4-(Chloromethyl)-2-isopropylthiazole (C₇H₁₀ClNS), the molecular weight is approximately 175.68 g/mol .

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (M⁺) and another two mass units higher for the ³⁷Cl isotope (M+2). The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z ~140.

    • Loss of the chloromethyl radical (•CH₂Cl): This would lead to a fragment at m/z ~126.

    • Alpha-cleavage: Cleavage of the bond between the isopropyl group and the thiazole ring could result in a fragment corresponding to the loss of a propyl radical, or a fragment representing the isopropyl cation.

Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that is well-suited for the analysis of relatively volatile and thermally stable small molecules.

dot

Caption: General workflow for acquiring an electron ionization mass spectrum.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of spectroscopy and making informed comparisons with structurally related analogs, researchers can approach the identification of this important synthetic intermediate with a high degree of confidence. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. It is the synthesis of predictive analysis, comparative data, and rigorous experimental technique that ultimately enables the confident structural elucidation of novel chemical entities.

References

A Guide to the Certificate of Analysis for 4-(Chloromethyl)-2-isopropylthiazole hydrochloride: Ensuring Quality in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the integrity of an Active Pharmaceutical Ingredient (API) is paramount, and this integrity begins with the quality of its starting materials and intermediates. The Certificate of Analysis (CoA) is the primary document that assures this quality. This guide provides an in-depth analysis of the CoA for 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical intermediate in the synthesis of Ritonavir, an essential antiretroviral medication used to treat HIV/AIDS.[1]

We will dissect the critical quality attributes of this intermediate, explain the causality behind the analytical methodologies used for its characterization, and compare its quality control profile with other intermediates in the Ritonavir synthetic pathway. This guide is intended for researchers, scientists, and quality control professionals who rely on high-purity reagents to ensure the success of their synthetic endeavors and the safety of the final drug product.

The Central Role of a Certificate of Analysis in Drug Synthesis

A Certificate of Analysis is more than a simple declaration of a product's identity; it is a legally binding document that provides a detailed summary of the quality control tests performed on a specific batch of a chemical. For a key intermediate like this compound, the CoA serves as the foundation of trust between the supplier and the pharmaceutical manufacturer. It validates that the material meets the required specifications for identity, purity, and quality, thereby minimizing the risk of introducing impurities that could compromise the yield, safety, and efficacy of the final API.

The generation of a CoA follows a rigorous, self-validating workflow. Each batch of the synthesized intermediate is quarantined and sampled. A suite of analytical tests is then performed, and the results are meticulously compared against pre-defined specifications. Only upon successful verification is the CoA issued and the batch released for sale.

cluster_0 Quality Control & CoA Generation synthesis Batch Synthesis of Intermediate sampling Representative Sampling synthesis->sampling testing Analytical Testing sampling->testing comparison Results vs. Specs Comparison testing->comparison spec Pre-defined Specifications spec->comparison pass Batch Pass comparison->pass Meets Specs fail Batch Fail (Re-evaluation/Rejection) comparison->fail Does Not Meet Specs coa Certificate of Analysis Generation & Batch Release pass->coa

Caption: Workflow for Quality Control and CoA Generation.

Deconstructing the CoA: Critical Tests for this compound

The molecular structure of this compound dictates the specific analytical tests required to confirm its identity and purity. As a hydrochloride salt, it is typically a solid material.[2]

cluster_0 This compound chem

Caption: Chemical Structure of the Topic Compound.

Below, we detail the essential tests found on a comprehensive CoA for this intermediate, explaining the scientific rationale for each.

Table 1: Typical Certificate of Analysis
Test ParameterSpecificationMethod
Identification
¹H NMRConforms to structureNuclear Magnetic Resonance
FTIRConforms to referenceInfrared Spectroscopy
Assay (Purity) ≥ 98.0% (Area %)High-Performance Liquid Chrom. (HPLC)
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
Impurities
Water Content≤ 0.5%Karl Fischer Titration
Individual Unknown Impurity≤ 0.2%HPLC
Identification Tests: Confirming Chemical Structure

A. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Causality: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton in the molecule, acting as a molecular fingerprint. For this intermediate, ¹H NMR confirms the presence and connectivity of the isopropyl group, the thiazole ring proton, and the chloromethyl group. The integration of the signals should correspond to the number of protons in each group.

  • Trustworthiness: The unique chemical shifts and coupling patterns are highly specific to the molecule's structure. Any deviation from the reference spectrum would indicate the presence of impurities or an incorrect structure.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorption bands would correspond to C-H bonds (aliphatic), C=N and C=C bonds within the thiazole ring, and the C-Cl bond.[3][4]

  • Trustworthiness: This technique provides a rapid and reliable confirmation that the principal functional groups of the expected structure are present. The spectrum is compared against a qualified reference standard.

Assay: Quantifying Purity

A. High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds.[5] A reversed-phase HPLC method separates the main compound from any process-related impurities or degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is typically reported as an area percentage, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

  • Trustworthiness: The method's high resolution allows for the detection and quantification of even minor impurities. A validated HPLC method ensures that the reported purity value is accurate and reproducible. The control of individual unknown impurities to a low level (e.g., ≤ 0.2%) is critical to prevent the formation of difficult-to-remove derivatives in subsequent synthetic steps.

cluster_1 HPLC Purity Analysis Workflow sample Prepare Sample Solution (e.g., in Acetonitrile/Water) inject Inject onto HPLC System sample->inject separation Separation on C18 Column inject->separation detection UV Detection (e.g., at 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Area % Purity integration->calculation report Report Final Purity Value calculation->report

Caption: Standard workflow for HPLC purity determination.

Impurity Profile: Controlling Contaminants

A. Water Content (Karl Fischer Titration)

  • Causality: The chloromethyl group is a reactive electrophile. The presence of excess water could potentially lead to hydrolysis, forming the corresponding hydroxymethyl derivative. This impurity could interfere with the subsequent reaction to form Ritonavir. Karl Fischer titration is a highly sensitive and specific method for quantifying water content.

  • Trustworthiness: This method is the pharmacopeial standard for water determination, ensuring that the material is suitable for moisture-sensitive reactions.

Comparative Analysis: Quality Control Across the Ritonavir Synthetic Pathway

The stringency of quality control must be high at every step of a multi-step synthesis. However, the nature of the critical quality attributes evolves as the molecule becomes more complex. Let's compare the CoA of our early-stage intermediate with a more complex, downstream intermediate in the Ritonavir synthesis, such as (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane .

Table 2: Comparison of Critical Quality Attributes
Feature4-(Chloromethyl)-2-isopropylthiazole HCl (Early Stage)(2S,3S,5S)-...diphenylhexane (Late Stage)Rationale for Difference
Primary Focus Structural identity, chemical purity, control of reactive impurities (e.g., water).Stereochemical identity, chiral purity, absence of diastereomers.The late-stage intermediate is a complex chiral molecule; its specific 3D arrangement is essential for biological activity.
Key Analytical Test Purity by Reversed-Phase HPLC.Chiral Purity by Chiral HPLC, Specific Optical Rotation.Standard HPLC confirms chemical purity, while specialized chiral methods are required to separate and quantify stereoisomers.
Critical Impurity Type Process-related impurities (e.g., starting materials, hydrolysis products).Diastereomers, enantiomers, epimers.Impurities in the early stage are often structurally simple. In the late stage, impurities can be stereoisomers that are very difficult to separate from the desired product.

This comparison highlights a crucial principle: rigorous control of simple impurities in early-stage intermediates is essential to prevent the formation of complex, difficult-to-remove stereoisomers later in the synthesis. An impurity introduced from the thiazole intermediate could lead to a side product that carries through multiple steps, ultimately complicating the purification of the final API and potentially creating a novel impurity that requires extensive toxicological assessment.

Detailed Experimental Protocols

To provide actionable insights, the following are representative protocols for the key analytical methods discussed.

Protocol 1: Purity Determination by HPLC
  • System: HPLC with UV Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Analysis: Inject 10 µL of the sample solution. Integrate all peaks and calculate the area percentage of the main peak.

Protocol 2: Structural Confirmation by ¹H NMR
  • System: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm). Integrate all signals and assign them to the corresponding protons in the structure. Verify that chemical shifts, multiplicities, and integrations match the expected pattern for this compound.

Conclusion

The Certificate of Analysis for an early-stage intermediate like this compound is a foundational pillar in the construction of a complex API such as Ritonavir. A thorough understanding of each analytical test and its underlying scientific principle empowers researchers and drug developers to critically evaluate the quality of their starting materials. This guide has demonstrated that while tests for identity and purity are universal, the specific focus of quality control evolves throughout the synthetic pathway. By demanding and understanding a comprehensive CoA, scientists can ensure the integrity of their chemistry, the efficiency of their processes, and the ultimate safety and efficacy of life-saving medicines.

References

A Comparative Guide to the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: An Essential Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the antiretroviral agent Ritonavir, a key component in the treatment of HIV/AIDS. The efficiency, cost-effectiveness, and environmental impact of the synthesis of this intermediate are of paramount importance to researchers and professionals in drug development and manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to aid in the selection of the most appropriate method for a given application.

Overview of Synthetic Strategies

The synthesis of this compound predominantly revolves around the construction of the thiazole ring, a classic endeavor in heterocyclic chemistry. The methodologies compared in this guide are:

  • The Classic Hantzsch Thiazole Synthesis: A time-honored and widely utilized method involving the condensation of a thioamide with an α-haloketone.

  • The "Greener" Dihydroxyacetone (DHA) Approach: A more contemporary and environmentally conscious route that replaces a highly toxic starting material with a safer alternative.

  • The Hydroxymethylthiazole Chlorination Pathway: A two-step approach involving the initial synthesis of a hydroxymethyl intermediate followed by chlorination.

This guide will delve into the mechanistic underpinnings, experimental protocols, and, most critically, a comparative analysis of the reported yields for each of these synthetic pathways.

Method 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and versatile method for the formation of thiazole rings. In the context of this compound, this method involves the reaction of 2-methylpropane thioamide with 1,3-dichloroacetone.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on one of the carbonyl-activated chloromethyl groups of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The use of 1,3-dichloroacetone provides the necessary three-carbon backbone and the chloromethyl group at the 4-position of the resulting thiazole. The reaction is typically carried out in a suitable organic solvent and can be performed in a one-pot fashion.

Hantzsch_Synthesis isobutyramide Isobutyramide thioamide 2-Methylpropane thioamide isobutyramide->thioamide Thionation thionating_agent Thionating Agent (e.g., P4S10) intermediate Cyclization Intermediate thioamide->intermediate Condensation dca 1,3-Dichloroacetone product 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride intermediate->product Dehydration & Protonation

Caption: The Hantzsch synthesis pathway to this compound.

Experimental Protocol
  • Step 1: Preparation of 2-Methylpropane thioamide. Isobutyramide is treated with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, in an anhydrous solvent like toluene or dioxane. The reaction mixture is typically heated to reflux for several hours.

  • Step 2: Cyclization with 1,3-Dichloroacetone. The resulting 2-methylpropane thioamide is then reacted with 1,3-dichloroacetone in a suitable organic solvent. The mixture is refluxed for 2-6 hours.

  • Step 3: Isolation. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 4-(chloromethyl)-2-isopropylthiazole, which can then be treated with hydrochloric acid to form the hydrochloride salt.[1]

Yield and Considerations

While being a very common method, specific yield data for the direct synthesis of this compound can vary. However, analogous Hantzsch syntheses for similar compounds, such as 2-amino-4-(chloromethyl)thiazole hydrochloride, report yields in the range of 70-85% . A significant drawback of this method is the use of 1,3-dichloroacetone, which is a highly toxic and lachrymatory substance, posing significant handling and environmental challenges.

Method 2: The "Greener" Dihydroxyacetone (DHA) Approach

In an effort to mitigate the safety and environmental concerns associated with 1,3-dichloroacetone, a greener synthetic route utilizing 1,3-dihydroxyacetone (DHA) has been developed. This method is highlighted as being more cost-effective and suitable for industrial-scale production.[2]

Mechanism and Rationale

This pathway also begins with the formation of 2-methylpropane thioamide. The key difference lies in the cyclization step, where the less hazardous 1,3-dihydroxyacetone is used in the presence of a strong acid, such as sulfuric acid. The acid catalyzes the in-situ formation of a reactive species from DHA that then undergoes condensation with the thioamide, followed by cyclization and dehydration to form the thiazole ring. A subsequent chlorination step, often achieved with the acid catalyst, furnishes the chloromethyl group.

Green_Synthesis isobutyric_acid Isobutyric Acid isobutyryl_chloride Isobutyryl Chloride isobutyric_acid->isobutyryl_chloride Chlorination thionyl_chloride Thionyl Chloride thioamide 2-Methylpropane thioamide isobutyryl_chloride->thioamide Thionation ammonium_sulfide Ammonium Sulfide & Ammonia product 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride thioamide->product Cyclization dha 1,3-Dihydroxyacetone (DHA) h2so4 H₂SO₄ Chlorination_Pathway thioamide 2-Methylpropane thioamide hydroxymethylthiazole 2-Isopropyl-4-hydroxymethylthiazole thioamide->hydroxymethylthiazole Thiazole Formation c3_synthon C3 Synthon with -OH precursor product 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride hydroxymethylthiazole->product Chlorination chlorinating_agent Chlorinating Agent (e.g., SOCl₂)

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ritonavir Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Bedrock of Ritonavir Synthesis

Ritonavir, a cornerstone protease inhibitor in highly active antiretroviral therapy (HAART) for HIV/AIDS, has fundamentally changed patient outcomes.[1] Its complex molecular structure necessitates a multi-step synthesis process, where the quality of each chemical intermediate is paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The manufacturing process involves critical building blocks, such as diaminoalcohol intermediates, which must be meticulously controlled for identity, purity, and strength.[2][3]

This guide provides an in-depth comparison of analytical methodologies for the validation of Ritonavir intermediates. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8] The objective is to equip you, the scientist, with the rationale to not only execute but also design and defend a robust analytical validation system—a system that ensures data integrity and regulatory compliance from development to manufacturing.[9][10]

Pillar 1: The Logic of Validation - Adherence to ICH Q2(R2)

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[11][12] For pharmaceutical intermediates, this means the method must reliably quantify the compound and its potential impurities. The ICH Q2(R2) guideline provides a harmonized framework for this process, outlining the essential performance characteristics that must be evaluated.[6][7][8]

The core validation parameters are not a mere checklist; they form a logical cascade to build confidence in the method's performance.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5] This is the foundation—ensuring you are measuring only what you intend to measure.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4][8]

  • Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies.[9][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][13] It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[13]

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][9]

Validation_Process cluster_0 Method Development & Objective cluster_1 Core Validation Parameters cluster_2 Sensitivity & Reliability cluster_3 Finalization Define Define Purpose (e.g., Impurity Test, Assay) Specificity Specificity (Is it the right analyte?) Define->Specificity Foundation Linearity Linearity (Does response correlate with concentration?) Specificity->Linearity Range Range (What are the upper & lower limits?) Linearity->Range Accuracy Accuracy (Is the result correct?) Precision Precision (Is the result repeatable?) Accuracy->Precision LOD_LOQ LOD / LOQ (How little can be measured?) Precision->LOD_LOQ Assess Limits Range->Accuracy Robustness Robustness (Is it reliable with small changes?) LOD_LOQ->Robustness Report Validation Report (Document everything) Robustness->Report Final Approval

Caption: Logical workflow for analytical method validation per ICH guidelines.

Pillar 2: Comparative Guide to Analytical Techniques

The choice of analytical technique depends on the physicochemical properties of the Ritonavir intermediate and the specific information required (e.g., purity, identity, residual solvents). Chromatographic and spectroscopic methods are the primary tools.[14][15][16]

Technique Primary Application for Intermediates Strengths Limitations Causality for Use
Reverse-Phase HPLC (RP-HPLC) Purity, Assay, Impurity Profiling High resolution, specificity, sensitivity, and adaptability for quantification.[17][18]Can be time-consuming; requires soluble samples.The workhorse for non-volatile organic molecules. The polarity of Ritonavir intermediates makes them ideal candidates for retention and separation on C18 columns.
Gas Chromatography (GC) Residual Solvents, Volatile Impurities Excellent for volatile and semi-volatile compounds; high sensitivity with detectors like FID.Requires thermally stable and volatile analytes; derivatization may be needed.Essential for controlling process-related impurities like solvents (e.g., Toluene, Hexane, Ethyl acetate) used during synthesis.[19]
UV-Vis Spectroscopy Quantification (Assay), Linearity Checks Simple, cost-effective, rapid, and robust for chromophore-containing molecules.[20][21]Low specificity; susceptible to interference from other absorbing species.Used for initial concentration estimations and in-process checks where specificity is less critical or has been established by a primary method like HPLC.
FTIR Spectroscopy Identity Confirmation Provides a unique molecular "fingerprint" based on functional groups. Fast and non-destructive.[22]Not suitable for quantification; complex mixtures can be difficult to interpret.A rapid and definitive test to confirm that the correct intermediate has been synthesized by matching its spectrum against a reference standard.
Mass Spectrometry (MS) Impurity Identification, Structural Elucidation Extremely high sensitivity and specificity; provides molecular weight and fragmentation data.High cost and complexity; matrix effects can suppress ion signals.When coupled with LC (LC-MS), it is the ultimate tool for identifying unknown impurities by providing exact mass and structural information.
Nuclear Magnetic Resonance (NMR) Definitive Structural Confirmation Provides the most detailed structural information, confirming atom connectivity and stereochemistry.[22]Lower sensitivity than MS; requires higher sample concentrations and expensive instrumentation.The gold standard for unequivocally confirming the chemical structure of a newly synthesized intermediate or reference standard.

Pillar 3: A Self-Validating Protocol - RP-HPLC Method for a Key Ritonavir Intermediate

Let's design and validate an RP-HPLC method for a representative Ritonavir intermediate, for instance, a diaminoalcohol precursor. The goal is to create a self-validating system where the experimental data directly supports the method's suitability.

Caption: Experimental workflow for validating an RP-HPLC method.

Detailed Experimental Protocol & Rationale

Objective: To develop and validate a stability-indicating RP-HPLC method for the assay and impurity determination of a Ritonavir intermediate.

1. Chromatographic Conditions & Rationale:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Causality: The non-polar C18 stationary phase is ideal for retaining the largely hydrophobic structure of Ritonavir intermediates. A longer column provides better resolution for separating closely eluting impurities.[17]

  • Mobile Phase: A gradient of Acetonitrile and a pH 3.0 phosphate buffer.

    • Causality: Acetonitrile is a common organic modifier providing good peak shape. A low pH buffer suppresses the ionization of any free amine groups on the intermediate, ensuring sharp, symmetrical peaks and reproducible retention times.

  • Flow Rate: 1.0 mL/min.

    • Causality: This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.

  • Detection: UV at 235 nm.

    • Causality: This wavelength is selected based on the UV spectrum of the intermediate, corresponding to a region of significant absorbance for high sensitivity.[21]

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.

2. Validation Experiments:

  • Specificity:

    • Inject the mobile phase blank and a placebo (matrix without the intermediate) to ensure no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies by exposing the intermediate to acid, base, oxidative, thermal, and photolytic stress.[10]

    • Analyze the stressed samples. The method is deemed "stability-indicating" if the degradation product peaks are well-resolved from the main intermediate peak (Resolution > 2.0).

  • Linearity:

    • Prepare a stock solution of the intermediate reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[21]

  • Accuracy (as Recovery):

    • Prepare a placebo solution.

    • Spike the placebo with the intermediate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

    • Analyze the samples and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[21]

  • Precision:

    • Repeatability: Prepare six individual samples of the intermediate at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD for the combined results should meet the acceptance criteria.

    • Acceptance Criteria: %RSD ≤ 2.0% for assay.[5][13]

  • LOD & LOQ:

    • Determine based on the signal-to-noise ratio (S/N). Inject solutions of decreasing concentration to find the concentration that yields an S/N of 3:1 for LOD and 10:1 for LOQ.[17]

    • Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Deliberately vary key method parameters one at a time:

      • Flow Rate (e.g., 0.9 and 1.1 mL/min).

      • Mobile Phase Composition (e.g., vary acetonitrile content by ±2%).

      • Column Temperature (e.g., 28 °C and 32 °C).

      • Mobile Phase pH (e.g., 2.8 and 3.2).

    • Analyze the sample under each varied condition and check that system suitability parameters (e.g., tailing factor, resolution, plate count) remain within acceptable limits.[23]

Data Summary: Acceptance Criteria and Expected Results

The table below summarizes the typical acceptance criteria and expected outcomes for a successful validation of the described HPLC method.

Validation Parameter Acceptance Criterion Typical Experimental Result
Specificity Analyte peak is pure and resolved from all other peaks (Resolution > 2.0).Pass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range 50% - 150% of nominal concentrationEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.1%
Limit of Quantification (LOQ) S/N Ratio ≥ 100.05 µg/mL
Robustness System suitability criteria met under all varied conditions.Pass

Conclusion

The validation of analytical methods for Ritonavir intermediates is not merely a procedural requirement; it is a fundamental scientific exercise that underpins product quality and patient safety.[9] A thorough understanding of the principles outlined in the ICH Q2(R2) guideline is essential.[4][5] While HPLC remains the predominant technique for purity and assay testing due to its high resolving power, a multi-faceted approach employing spectroscopic methods like FTIR and UV-Vis is crucial for comprehensive characterization.[14][24]

By designing validation protocols that are inherently self-validating—where the causality of each step is understood and the data generated directly prove the method's fitness for purpose—scientists can ensure the production of high-quality intermediates. This analytical rigor is the first and most critical step in delivering safe and effective Ritonavir to the patients who depend on it.

References

A Comparative Guide to Chlorinating Agents for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Thiazole rings are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The Hantzsch thiazole synthesis, a reliable and versatile method, remains a cornerstone for constructing this critical heterocycle.[3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. While α-bromoketones are frequently used, their chlorinated counterparts offer distinct advantages in reactivity and availability.

The critical first step—the α-chlorination of a ketone precursor—directly impacts the overall efficiency, selectivity, and scalability of the thiazole synthesis. The choice of chlorinating agent is therefore a decision of paramount importance, influencing not only the yield but also the reaction's safety profile and substrate compatibility.

This guide provides a comparative analysis of common chlorinating agents used to prepare the α-chloroketone precursors for Hantzsch thiazole synthesis, offering experimental insights and data to inform your selection.

The Central Role of α-Chloroketones in Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds via a well-established mechanism: the nucleophilic sulfur of a thioamide attacks the electrophilic α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[5][6] The efficiency of this entire process hinges on the clean and high-yielding formation of the α-chloroketone intermediate.

Hantzsch_Mechanism cluster_precursor Step 1: α-Chlorination cluster_hantzsch Step 2: Hantzsch Cyclization Ketone Ketone (R1-CO-CH2-R2) AlphaChloroKetone α-Chloroketone (R1-CO-CHCl-R2) Ketone->AlphaChloroKetone [Cl+] source ChlorinatingAgent Chlorinating Agent Thioamide Thioamide (R3-CS-NH2) Intermediate Cyclized Intermediate Thioamide->Intermediate SN2 Attack AlphaChloroKetone_ref α-Chloroketone Thiazole Thiazole Product Intermediate->Thiazole Dehydration

Caption: General workflow for thiazole synthesis via the Hantzsch reaction.

Comparative Analysis of Key Chlorinating Agents

The ideal chlorinating agent should be effective, selective, safe, and cost-efficient. Here, we compare three widely used reagents for the α-chlorination of ketones: Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and Thionyl Chloride (SOCl₂).

FeatureSulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)Thionyl Chloride (SOCl₂)
Reactivity High, powerful chlorinating agent.Moderate, generally requires a catalyst or initiator.Moderate to high, versatile reagent.
Mechanism Typically proceeds via a free-radical or an ionic pathway.[7]Can proceed via radical or electrophilic pathways.Primarily electrophilic chlorination of enols/enolates.[8]
Selectivity Can lead to dichlorination or over-reaction if not controlled.Generally provides good selectivity for monochlorination.[9]Can be selective but may also chlorinate other functional groups.[10]
Conditions Often performed at low temperatures to control exothermicity.[7]Mild conditions, often at room temperature.[11]Can require heating (reflux), often with a catalyst like DMF.[12]
Substrate Scope Broad, but can be harsh on sensitive functional groups.Excellent for acid-sensitive or complex substrates.[13]Good for robust substrates; can dehydrate or react with alcohols.[8]
Byproducts HCl and SO₂ (corrosive and toxic gases).[7]Succinimide (solid, easily filtered).HCl and SO₂ (corrosive and toxic gases).[12]
Safety/Handling Highly corrosive and moisture-sensitive; requires careful handling.Stable solid, easier and safer to handle.Corrosive liquid, reacts violently with water.
Sulfuryl Chloride (SO₂Cl₂): The Powerhouse

Sulfuryl chloride is a potent and cost-effective chlorinating agent. It readily chlorinates ketones, often without the need for a catalyst.[7]

  • Mechanistic Insight: The reaction can be initiated by light or a radical initiator, proceeding through a radical chain mechanism. Alternatively, under Lewis or Brønsted acid catalysis, it can follow an electrophilic pathway involving the enol or enolate form of the ketone. The choice of conditions dictates the mechanism and can influence selectivity.

  • Experimental Causality: The high reactivity of SO₂Cl₂ necessitates careful temperature control, typically at -20 °C or lower, to prevent runaway reactions and the formation of dichlorinated byproducts.[7] The evolution of HCl and SO₂ gas requires an efficient fume hood and appropriate scrubbing solutions. Despite its hazards, its low cost makes it a common choice for large-scale industrial synthesis.

N-Chlorosuccinimide (NCS): The Precision Tool

NCS is a crystalline solid that is significantly easier and safer to handle than liquid halogenating agents. It is the reagent of choice for substrates containing sensitive functional groups.[9][13]

  • Mechanistic Insight: The α-chlorination of ketones using NCS is often acid-catalyzed. The acid protonates the carbonyl, facilitating enolization. The enol then attacks the electrophilic chlorine of NCS to yield the α-chloroketone and succinimide.

  • Experimental Causality: The reaction is valued for its mildness and selectivity. The primary byproduct, succinimide, is a solid that can often be removed by simple filtration, simplifying the workup procedure significantly. This cleanliness and selectivity make NCS a preferred reagent in complex, multi-step syntheses common in drug development.[11]

Thionyl Chloride (SOCl₂): The Versatile Workhorse

While famously used to convert carboxylic acids to acyl chlorides[14] and alcohols to alkyl chlorides[8], thionyl chloride can also effectively chlorinate the α-position of ketones, particularly under acidic conditions or with enolizable ketones.

  • Mechanistic Insight: SOCl₂ reacts with the enol form of the ketone. The reaction can be catalyzed by protic or Lewis acids. In some cases, it may also be used to generate HCl in situ, which then catalyzes the chlorination.

  • Experimental Causality: Thionyl chloride is a powerful dehydrating agent and can promote side reactions if other sensitive functional groups, like alcohols, are present.[8] Its use often requires elevated temperatures (reflux), and like sulfuryl chloride, it produces gaseous HCl and SO₂ byproducts.[12] It is often considered when a strong, acidic chlorinating agent is required and the substrate is sufficiently robust.

Decision-Making Workflow for Reagent Selection

Choosing the right agent depends on a balance of substrate sensitivity, desired scale, and available safety equipment.

Agent_Selection Start Start: Need to Synthesize α-Chloroketone SubstrateCheck Is the substrate acid-sensitive or complex? Start->SubstrateCheck ScaleCheck Is this a large-scale synthesis (>10g)? SubstrateCheck->ScaleCheck No UseNCS Use N-Chlorosuccinimide (NCS) (Mild, Selective, Easy Workup) SubstrateCheck->UseNCS Yes ConsiderSO2Cl2 Consider Sulfuryl Chloride (SO₂Cl₂) (Cost-effective, High Reactivity) ScaleCheck->ConsiderSO2Cl2 Yes UseSOCl2 Consider Thionyl Chloride (SOCl₂) (For robust substrates) ScaleCheck->UseSOCl2 No SafetyCheck Are robust ventilation and scrubbing available? SafetyCheck->ConsiderSO2Cl2 Yes Proceed ReEvaluate Re-evaluate safety protocols or choose a milder reagent. SafetyCheck->ReEvaluate No ConsiderSO2Cl2->SafetyCheck

Caption: A workflow to guide the selection of an appropriate chlorinating agent.

Experimental Protocols

The following protocols are self-validating and provide a framework for laboratory execution. All operations involving SO₂Cl₂ and SOCl₂ must be performed in a certified chemical fume hood.

Protocol 1: α-Chlorination of Acetophenone using N-Chlorosuccinimide (NCS)

This protocol is adapted for its mildness and high selectivity, making it suitable for many research lab settings.

Materials:

  • Acetophenone

  • N-Chlorosuccinimide (NCS)

  • Acetic Acid (catalyst)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Sulfite solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (5.0 g, 41.6 mmol) and dichloromethane (40 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (6.1 g, 45.8 mmol, 1.1 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to initiate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel. Wash with saturated sodium sulfite solution (2 x 20 mL) to quench any unreacted NCS.

  • Workup - Neutralization: Wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove acetic acid, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude α-chloroacetophenone can be purified by vacuum distillation or column chromatography to yield the pure product.

Protocol 2: α-Chlorination of 2-Methylcyclohexanone using Sulfuryl Chloride (SO₂Cl₂)

This protocol leverages the high reactivity of SO₂Cl₂ and is suitable for less sensitive, robust substrates. Extreme caution is required.

Materials:

  • 2-Methylcyclohexanone

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere setup

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add 2-methylcyclohexanone (5.0 g, 44.6 mmol) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add sulfuryl chloride (6.0 g, 44.6 mmol, 1.0 eq) dropwise via a syringe over 20 minutes. Ensure the internal temperature does not rise significantly. A gas outlet should be connected to a scrubbing solution (e.g., NaOH solution).

  • Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for 1 hour. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor by TLC or GC-MS.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture over crushed ice (approx. 50 g) in a beaker to quench the reaction and hydrolyze any remaining SO₂Cl₂.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate under reduced pressure. The resulting crude product, 2-chloro-2-methylcyclohexanone, should be purified by vacuum distillation.

Conclusion

The synthesis of thiazoles via the Hantzsch reaction is a powerful tool in chemical and pharmaceutical research. The initial α-chlorination of the ketone starting material is a critical step that dictates the success of the overall synthesis. For substrates requiring mild conditions and high selectivity, N-Chlorosuccinimide is the superior choice due to its ease of handling and clean reaction profile. For large-scale, cost-driven syntheses of robust molecules, Sulfuryl Chloride is a highly effective, albeit hazardous, alternative that demands stringent safety protocols. Thionyl Chloride serves as a useful option for specific applications where its strong acidic nature is tolerated or beneficial. A careful evaluation of the substrate, scale, and safety considerations will enable the researcher to select the optimal chlorinating agent, ensuring an efficient and successful path to the desired thiazole derivatives.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and compliant disposal of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This document provides a procedural, step-by-step framework for managing this compound, moving beyond mere instruction to explain the critical reasoning behind each recommendation. Our goal is to empower your laboratory with the knowledge to handle this chemical confidently and safely, ensuring the well-being of your team and the integrity of our shared environment.

Understanding the Compound: Hazard Profile and Core Risks

This compound is a heterocyclic organic compound. Its structure, featuring a chlorinated methyl group and a thiazole ring, makes it a valuable reagent in synthetic chemistry. However, these same structural features are the source of its primary hazards. The chloromethyl group, in particular, classifies it as a potential alkylating agent, a class of compounds known for their reactivity and potential to interact with biological molecules. This reactivity underpins the primary health risks associated with this chemical.

The compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Acute Toxicity (Oral) : May be harmful if swallowed.[3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[2]

Understanding these hazards is the first step in preventing exposure. The procedures outlined below are designed to mitigate these risks at every stage of the handling and disposal process.

Personnel Protection: Your First Line of Defense

Before handling this compound in any capacity—from weighing for an experiment to preparing it for disposal—adherence to strict Personal Protective Equipment (PPE) protocols is non-negotiable. The rationale is simple: create an impermeable barrier between you and the chemical.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (ensure no tears or perforations)Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[4][5]
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles, preventing serious eye irritation.[1][5]
Lab Coat Standard, long-sleeved lab coatProtects skin and personal clothing from contamination.[4][5]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is essential to control airborne dust or vapors, mitigating the risk of respiratory tract irritation.[4][6]

Experience-Driven Insight: Always inspect your gloves for any signs of degradation or puncture before use.[7] When you are finished with a task, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash your hands thoroughly.[4][8]

Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Waste Segregation and Collection

Proper segregation is the foundation of a safe and compliant waste management system. It prevents accidental mixing of incompatible chemicals and ensures that the waste stream is correctly identified for the disposal facility.

Step 1: Designate a Waste Container.

  • Use a clearly labeled, dedicated container for solid this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail) and have a secure, tight-fitting lid.[9]

  • The label must, at a minimum, include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazard pictograms (e.g., exclamation mark for irritant).[9]

Step 2: Collect the Waste.

  • Solid Waste: Carefully place any unused or contaminated solid material into the designated hazardous waste container.[9] This includes contaminated items like weigh boats, paper towels, or gloves.

  • Liquid Waste: If the compound has been dissolved in a solvent, collect it in a separate, labeled hazardous waste container for liquids.[9] The label should also indicate the solvent used. Crucially, do not mix with incompatible waste streams. [9]

Managing Spills: Immediate and Corrective Actions

Accidents happen, but a prepared response can significantly mitigate the risks.

Step 1: Evacuate and Secure the Area.

  • Alert personnel in the immediate vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab.

Step 2: Don Appropriate PPE.

  • Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 2.

Step 3: Contain and Clean the Spill.

  • For a small, solid spill, gently sweep the dust to collect it, taking extreme care not to disperse it into the air.[1]

  • Use an inert absorbent material like vermiculite or sand for liquid spills.[10]

  • Place all collected material and cleanup supplies (e.g., absorbent pads, contaminated gloves) into the designated hazardous waste container.[1]

Step 4: Decontaminate the Area.

  • Wipe the spill area with soap and water.[9]

  • Collect all decontamination materials as solid hazardous waste.[9]

Step 5: Final Disposal.

  • Seal the hazardous waste container and prepare it for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service.[9]

The following diagram illustrates the decision-making process for handling and disposing of this chemical.

G cluster_prep Preparation & Handling cluster_process Process Outcome cluster_waste Waste Generation cluster_spill Spill Response cluster_collection Collection & Segregation cluster_disposal Final Disposition start Start: Handling Required ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood process_outcome Chemical Used / Spill Occurs fume_hood->process_outcome contam_solid Contaminated Solid Waste (Gloves, Paper, etc.) process_outcome->contam_solid Routine Use unused_reagent Unused/Expired Reagent process_outcome->unused_reagent Excess liquid_waste Solution Waste process_outcome->liquid_waste In Solution spill_solid Solid Spill Cleanup process_outcome->spill_solid Solid Spill spill_liquid Liquid Spill Cleanup process_outcome->spill_liquid Liquid Spill collect_solid Place in Labeled Solid Hazardous Waste Container contam_solid->collect_solid unused_reagent->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid spill_solid->collect_solid spill_liquid->collect_liquid ehs_pickup Arrange Pickup by EHS / Certified Waste Vendor collect_solid->ehs_pickup collect_liquid->ehs_pickup incineration High-Temperature Incineration (with Scrubber System) ehs_pickup->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

The Final Step: Professional Disposal

The ultimate fate of your hazardous waste is critical. The recommended and most environmentally sound method for disposing of chlorinated organic compounds like this is high-temperature incineration in a facility equipped with an afterburner and a scrubber system.[1]

  • Why Incineration? High temperatures are required to break the stable carbon-chlorine bonds, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen chloride.

  • Why a Scrubber? The hydrogen chloride produced during combustion is an acidic gas. The scrubber system neutralizes this gas, preventing its release into the atmosphere and the formation of acid rain.

Your institution's EHS department will have a contract with a licensed hazardous waste disposal company that operates such facilities.[9] Your responsibility is to ensure the waste is correctly collected, labeled, and stored securely until it can be collected.[9] Always consult your local and regional authorities to ensure full compliance with all regulations.[1]

By adhering to these scientifically grounded procedures, you not only ensure your personal safety but also uphold the highest standards of professional responsibility and environmental care.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.